Bifunctional Versatility: A Technical Guide to 5-Bromo-4-methyl-1-pentene in Advanced Organic Synthesis
Executive Summary In modern drug development and complex target synthesis, the demand for versatile, bifunctional aliphatic building blocks is paramount. 5-Bromo-4-methyl-1-pentene (CAS: 89490-02-8) serves as a highly st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and complex target synthesis, the demand for versatile, bifunctional aliphatic building blocks is paramount. 5-Bromo-4-methyl-1-pentene (CAS: 89490-02-8) serves as a highly strategic intermediate, featuring both a terminal olefin and a primary alkyl bromide. As a Senior Application Scientist, I frequently leverage this compound to introduce functionalized pentenyl chains into active pharmaceutical ingredients (APIs) and advanced materials. Mechanistically, similar bromopentene derivatives can be synthesized via the regioselective addition of hydrobromic acid to substituted dienes[1], but commercially available 5-bromo-4-methyl-1-pentene provides a ready-to-use scaffold for orthogonal functionalization.
This whitepaper details the physicochemical profile, mechanistic reactivity, and self-validating experimental protocols required to harness this compound effectively in the laboratory.
Quantitative Physicochemical Profiling
Understanding the physical parameters of 5-bromo-4-methyl-1-pentene is critical for reaction design, particularly regarding solvent compatibility and thermal stability. The quantitative data is summarized below:
Terminal alkene, primary alkyl bromide, chiral center at C4
Appearance
Colorless to pale yellow liquid
Isotopic Mass (MS)
m/z 162.00 and 164.00 (~1:1 ratio due to ⁷⁹Br/⁸¹Br)
Note: The presence of a stereocenter at C4 means the commercial material is typically supplied as a racemic mixture unless asymmetric synthesis or chiral resolution is explicitly employed.
The true value of 5-bromo-4-methyl-1-pentene lies in its orthogonal reactivity . The two functional groups can be addressed independently without cross-interference, provided the reaction conditions are carefully controlled.
Electrophilic Primary Bromide (Sₙ2 Reactivity)
The primary bromide is highly electrophilic. While the adjacent C4 methyl group introduces slight steric bulk, it is insufficient to hinder Sₙ2 attack by strong nucleophiles (e.g., amines, thiolates, or alkoxides).
Causality: To prevent competing E2 elimination (which would yield a diene), reactions must utilize mild bases (like K₂CO₃) and polar aprotic solvents (like DMF) that enhance nucleophilicity without increasing basicity.
Terminal Alkene (Olefin Metathesis)
The terminal alkene is sterically unhindered, making it an excellent substrate for cross-metathesis (CM).
Causality: The spatial separation of three carbon atoms between the alkene and the bromide prevents deleterious chelation to transition-metal catalysts (such as Ruthenium). This ensures high turnover numbers (TON) when using Grubbs-type catalysts.
Grignard Reagent Formation
The bromide can be cleanly converted to a magnesium species.
Causality: The terminal alkene remains inert under standard Grignard formation conditions (Mg(0) in anhydrous THF), allowing the generation of 5-magnesio-4-methyl-1-pentene for subsequent nucleophilic addition to aldehydes or ketones.
Experimental Workflows: Self-Validating Protocols
Below are field-proven, step-by-step methodologies for orthogonal functionalization. Each protocol is designed as a self-validating system to ensure reproducibility and immediate confirmation of success.
Protocol A: Chemoselective Sₙ2 N-Alkylation
Objective: Attach a secondary amine to the C5 position while preserving the terminal alkene.
Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.2 eq) and 5-bromo-4-methyl-1-pentene (1.0 eq) in anhydrous DMF (0.2 M).
Base Addition: Add finely powdered K₂CO₃ (2.0 eq).
Causality: K₂CO₃ is selected over stronger bases (like KOtBu) because its mild pKₐ neutralizes the generated HBr byproduct, driving the reaction forward without inducing E2 elimination at the primary bromide.
Reaction: Heat the suspension to 60°C for 12 hours under a nitrogen atmosphere.
Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The starting bromide is UV-inactive but stains brown with KMnO₄. Successful conversion is validated by the complete consumption of the starting material spot and the emergence of a lower-R_f, ninhydrin-active spot corresponding to the newly formed amine.
Workup: Quench with distilled H₂O, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Olefin Cross-Metathesis
Objective: Extend the carbon chain at the terminal alkene while preserving the primary bromide.
Preparation: In a glovebox, charge a Schlenk flask with 5-bromo-4-methyl-1-pentene (1.0 eq), an electron-deficient olefin such as methyl acrylate (2.0 eq), and anhydrous Dichloromethane (DCM).
Causality: Grubbs II is deployed due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and initiation rates compared to 1st generation catalysts, particularly in the presence of halogens.
Reaction: Reflux at 40°C for 8 hours under an argon atmosphere.
Self-Validation (Visual & GC-MS): The metathesis is driven by the entropic release of ethylene gas. Continuous bubbling in the reaction mixture serves as an immediate visual confirmation of catalyst initiation. Quantitative validation is achieved via GC-MS; success is confirmed when the m/z 162/164 molecular ion is replaced by the heavier mass of the cross-coupled product.
Workup: Quench with excess ethyl vinyl ether (to irreversibly deactivate the Ruthenium catalyst), concentrate, and purify via flash column chromatography.
Workflow Visualization
The following diagram maps the orthogonal reactivity pathways discussed in this guide, illustrating how a single bifunctional starting material can be diverted into three distinct chemical spaces.
Orthogonal reactivity pathways of 5-bromo-4-methyl-1-pentene demonstrating bifunctional utility.
References
Title: Bruice, Chapter 7, 40 Multiple Choice Questions Exercise
Source: University of Missouri
URL: [Link]
Spectroscopic Profiling and Structural Validation of 5-Bromo-4-methylpent-1-ene: A Technical Guide
Executive Summary 5-Bromo-4-methylpent-1-ene (IUPAC: 5-bromo-4-methylpent-1-ene; CAS: 89490-02-8) is a highly versatile, bifunctional aliphatic building block featuring a terminal olefin and a primary alkyl bromide[1]. I...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromo-4-methylpent-1-ene (IUPAC: 5-bromo-4-methylpent-1-ene; CAS: 89490-02-8) is a highly versatile, bifunctional aliphatic building block featuring a terminal olefin and a primary alkyl bromide[1]. In drug development and complex natural product synthesis, it serves as a critical linchpin for cross-metathesis, hydroboration, and targeted alkylation via Grignard reagent formation. This whitepaper provides an in-depth spectroscopic analysis (NMR, IR, MS) of 5-bromo-4-methylpent-1-ene, emphasizing the causality behind spectral signatures and establishing a self-validating framework for absolute structural confirmation.
Structural Causality & Spectroscopic Principles
The molecular architecture of 5-bromo-4-methylpent-1-ene (
C6H11Br
) dictates its distinct spectroscopic behavior. The molecule contains two highly diagnostic functional groups separated by a chiral methine and an allylic methylene spacer.
The Bromomethyl Group (
−CH2Br
): The high electronegativity of the bromine atom induces strong local electron withdrawal, pushing the adjacent protons significantly downfield in
1H
NMR. Furthermore, the nearly equal natural abundance of
79Br
(50.69%) and
81Br
(49.31%) isotopes provides an unmistakable 1:1 doublet in the molecular ion region of the mass spectrum, acting as an internal validation mechanism[2].
The Terminal Alkene (
−CH=CH2
): The magnetic anisotropy generated by the
π
-bond creates distinct vinylic resonances in NMR, while the out-of-plane bending vibrations of the
=CH2
group dominate the lower-frequency region of the IR spectrum.
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Profiling
The structural connectivity is best mapped using high-resolution 1D NMR. The tables below summarize the predicted chemical shifts and the physical causality behind each signal.
To ensure absolute structural integrity of 5-bromo-4-methylpent-1-ene sourced from commercial suppliers[3], the following orthogonal analytical methodology must be strictly employed.
Step 1: Sample Preparation for NMR
Solvation: Dissolve 15-20 mg of 5-bromo-4-methylpent-1-ene in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Causality:
CDCl3
is selected because it lacks interfering proton resonances (save for the residual
CHCl3
peak at 7.26 ppm) and efficiently solvates both the non-polar aliphatic chain and the slightly polar brominated terminus.
Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities and poor shimming.
Step 2: FT-IR Acquisition (ATR Mode)
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and establish a blank background spectrum.
Deposition: Deposit 1-2 drops of the neat liquid sample directly onto the crystal.
Acquisition: Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
(minimum 16 scans).
Validation Check: Confirm the presence of the sharp
=C−H
stretch at ~3075
cm−1
, the
C=C
stretch at ~1640
cm−1
, and the heavy
C−Br
stretching vibration in the fingerprint region (~560
cm−1
).
Step 3: GC-MS Analysis
Dilution: Dilute the sample to 1 mg/mL in HPLC-grade hexane.
Injection: Inject 1
μL
into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS) coupled to an Electron Ionization (EI) Mass Spectrometer operating at 70 eV.
Validation Check: The mass spectrum must exhibit the hallmark isotopic signature of a monobrominated compound: a molecular ion
[M]+
at m/z 162 and 164 in a 1:1 intensity ratio.
Visualizing Analytical Workflows and Fragmentation
Multi-Modal Spectroscopic Validation Workflow for 5-bromo-4-methylpent-1-ene.
Primary Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways.
Conclusion
The rigorous characterization of 5-bromo-4-methylpent-1-ene relies on the synthesis of multiple orthogonal spectroscopic data streams. The
1H
NMR multiplet structures confirm the backbone connectivity and branching, while the 1:1 isotopic ratio in GC-MS provides an undeniable self-validating proof of the bromine atom's presence. By adhering to the protocols outlined above, researchers can ensure high-fidelity structural verification prior to deploying this building block in complex synthetic cascades.
A Guide to the Synthesis of Allylic Bromides from 4-Methyl-1-Pentene
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals This document provides a detailed technical overview of the synthesis of brominated derivatives from 4-methyl-1-pentene, focusing on...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
This document provides a detailed technical overview of the synthesis of brominated derivatives from 4-methyl-1-pentene, focusing on the principles and practices of allylic bromination. As the direct synthesis of "5-bromo-4-methyl-1-pentene" from 4-methyl-1-pentene is not chemically feasible via standard single-step transformations due to the required skeletal rearrangement, this guide will focus on the practical and expected outcomes of reacting 4-methyl-1-pentene with N-bromosuccinimide (NBS), a cornerstone reaction in modern organic synthesis. We will explore the underlying mechanisms, provide a robust experimental protocol, and detail methods for product characterization.
Strategic Approach: Selective Allylic Bromination
The introduction of a bromine atom at a position adjacent to a carbon-carbon double bond (the allylic position) is a powerful transformation for generating versatile synthetic intermediates. For a substrate like 4-methyl-1-pentene, the primary challenge is to achieve this substitution selectively without engaging in electrophilic addition across the double bond.
The reagent of choice for this task is N-bromosuccinimide (NBS).[1] The principal advantage of NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[2][3] This condition is critical for favoring the free-radical substitution pathway at the allylic position over the ionic addition pathway that would consume the alkene functionality.[4][5] This process is often referred to as the Wohl-Ziegler reaction.[3]
The Reaction Mechanism: A Free-Radical Chain Process
The allylic bromination of 4-methyl-1-pentene with NBS proceeds via a well-established free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6][7]
Initiation:
The reaction is triggered by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, or by ultraviolet (UV) light.[8] The initiator generates a small population of radicals. More commonly, trace amounts of HBr react with NBS to produce a low concentration of Br₂, which then undergoes homolytic cleavage under the influence of heat or light to form two bromine radicals (Br•), the key chain-carrying species.[7]
Propagation:
This stage is a self-sustaining cycle that produces the bulk of the product.
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the most reactive allylic position of 4-methyl-1-pentene. This is the C-3 position, as abstraction of this hydrogen atom generates a resonance-stabilized secondary allylic radical.[9]
Resonance and Bromination: This allylic radical exists as two major resonance contributors. This delocalization means the subsequent reaction with Br₂ can occur at two different carbon atoms, leading to a mixture of isomeric products.[10] The allylic radical reacts with a Br₂ molecule (generated from NBS + HBr) to form the allylic bromide product and a new bromine radical, which continues the chain.[1]
Termination:
The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[7]
Diagram of the free-radical mechanism.
Expected Products from 4-Methyl-1-Pentene
Due to the resonance-stabilized nature of the allylic radical intermediate, the reaction does not yield a single product. Instead, a mixture of two constitutional isomers is expected.
3-Bromo-4-methyl-1-pentene: Formed from the reaction at the C-3 position.
1-Bromo-4-methyl-2-pentene: Formed from the reaction at the C-1 position of the rearranged radical.
The ratio of these products depends on a combination of steric and electronic factors influencing the transition state of the bromination step.
Detailed Experimental Protocol
This protocol provides a representative procedure for the allylic bromination of 4-methyl-1-pentene.
Safety Precautions:
N-bromosuccinimide is a lachrymator and irritant. Handle with care in a fume hood.
Carbon tetrachloride (CCl₄) is a suspected carcinogen and is toxic. It is recommended to substitute it with a safer solvent like cyclohexane.
Radical initiators like AIBN can decompose violently at elevated temperatures. Use with caution.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
4-Methyl-1-pentene
84.16
8.42 g (11.8 mL)
0.10
1.0
N-Bromosuccinimide (NBS)
177.98
17.8 g
0.10
1.0
AIBN
164.21
~164 mg
0.001
0.01
Cyclohexane
-
150 mL
-
-
Procedure:
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
Reagent Addition: In a fume hood, add 4-methyl-1-pentene (0.10 mol), N-bromosuccinimide (0.10 mol), AIBN (0.001 mol), and cyclohexane (150 mL) to the flask.
Reaction Execution: Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. The reaction is often initiated by the appearance of an orange-brown color from Br₂. The reaction progress can be monitored by observing the solid NBS (denser than the solvent) being consumed and replaced by the less dense succinimide byproduct, which floats. Maintain reflux for 2-3 hours or until all NBS has been converted.
Workup:
Cool the reaction mixture to room temperature, then further cool in an ice bath.
Filter the mixture by vacuum filtration to remove the solid succinimide. Wash the solid with a small amount of cold cyclohexane.
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium thiosulfate solution (to remove any residual Br₂), and finally 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and remove the solvent using a rotary evaporator.
The resulting crude oil, a mixture of isomeric bromides, can be purified by fractional distillation under reduced pressure to separate the components.[11]
Experimental workflow for the synthesis.
Product Characterization
Confirming the structure and purity of the isolated products is essential. A combination of spectroscopic techniques should be employed.
Technique
Expected Observations for Allylic Bromide Products
¹H NMR
- Vinyl Protons: Signals in the range of 5.0-6.0 ppm, showing complex splitting patterns.[12]- Allylic Proton (adjacent to Br): A downfield signal (typically 4.0-4.5 ppm).- Alkyl Protons: Signals in the upfield region (1.0-2.5 ppm).
¹³C NMR
- Alkene Carbons: Signals around 115-140 ppm.- Carbon Bearing Bromine (C-Br): A signal shifted downfield to approximately 35-60 ppm.
Mass Spec.
- A molecular ion cluster (M⁺, M⁺+2) with a ~1:1 intensity ratio, which is characteristic of a monobrominated compound.[13]
IR Spec.
- C=C Stretch: A peak around 1640-1680 cm⁻¹.- =C-H Stretch: A peak just above 3000 cm⁻¹.- C-Br Stretch: A peak in the fingerprint region, typically 500-680 cm⁻¹.[14]
Conclusion
The synthesis of allylic bromides from 4-methyl-1-pentene using N-bromosuccinimide is a classic yet powerful method for generating valuable chemical intermediates. A thorough understanding of the free-radical mechanism is paramount to predicting the formation of multiple isomeric products arising from a resonance-stabilized allylic intermediate. Careful execution of the experimental protocol, including a robust workup and purification by fractional distillation, is necessary to isolate the desired compounds. The principles outlined in this guide provide a solid foundation for researchers to successfully perform and understand this important synthetic transformation.
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Available at: [Link]
Fiveable. Radical Initiator: Organic Chemistry Study Guide. (2025). Available at: [Link]
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Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Available at: [Link]
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ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry. (2013). Available at: [Link]
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
YouTube. Allylic Bromination and Radical Hydrobromination. (2023). Available at: [Link]
Scribd. 1.3. Allylic Bromination of Alkanes Using NBS - Master Organic Chemistry | PDF. Available at: [Link]
Reddit. How would NBS react with this compound? Would Br only be added to the allylic carbons or would the methyl group be affected as well?. (2018). Available at: [Link]
YouTube. Allylic Bromination Using NBS. (2014). Available at: [Link]
ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (2016). Available at: [Link]
Google Patents. CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
Google Patents. EP0913381B1 - Method for purifying a bromine compound.
Shaanxi Bloom Tech Co., Ltd. Can 5-Bromo-1-Pentene Be Used In Organic Synthesis?. (2024). Available at: [Link]
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Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available at: [Link]
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Doc Brown's Chemistry. H-1 (proton) NMR spectrum of Pent-1-ene (1-pentene). (2026). Available at: [Link]
theoretical calculations for "1-Pentene, 5-bromo-4-methyl-"
An In-depth Technical Guide to the Theoretical Characterization of 1-Pentene, 5-bromo-4-methyl- Abstract This guide provides a comprehensive framework for the theoretical and computational characterization of 1-Pentene,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Theoretical Characterization of 1-Pentene, 5-bromo-4-methyl-
Abstract
This guide provides a comprehensive framework for the theoretical and computational characterization of 1-Pentene, 5-bromo-4-methyl- (CAS 89490-02-8), a chiral haloalkene with significant potential as a synthetic intermediate.[1][2] Moving beyond simple data reporting, this document elucidates the causality behind methodological choices in computational chemistry, offering a self-validating system for predicting molecular properties. We will explore robust protocols for conformational analysis, the prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra, and the assessment of chemical reactivity through frontier molecular orbitals and electrostatic potential mapping. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a widely applied and cost-effective quantum mechanical method, providing researchers with the tools to computationally screen, understand, and utilize this versatile molecule.[3][4]
Introduction: The Need for a Theoretical Framework
1-Pentene, 5-bromo-4-methyl- is an organic compound featuring several key functionalities: a terminal double bond, a primary alkyl bromide, and a stereocenter at the C4 position.[1][5] This combination makes it a valuable building block in organic synthesis, where its distinct reactive sites—the alkene and the carbon-bromine bond—can be targeted in various reactions, including nucleophilic substitutions, eliminations, and additions.[6][7][8]
For drug development professionals and synthetic chemists, a deep, a priori understanding of a molecule's properties is invaluable. Experimental characterization is essential but can be resource-intensive. Theoretical calculations, serving as a powerful in-silico toolkit, offer a predictive and explanatory lens through which we can:
Determine the most stable three-dimensional structure: The molecule's conformation dictates its physical properties and how it interacts with other reagents or biological targets.
Predict spectroscopic signatures: Computationally generated NMR and IR spectra can aid in the identification and structural elucidation of synthetic products, corroborating experimental data.[3][9]
Map chemical reactivity: By analyzing the electronic structure, we can predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack, guiding reaction design and preventing undesirable side products.
This guide provides the foundational protocols and theoretical underpinnings necessary to perform these calculations, empowering researchers to leverage computational chemistry for accelerated discovery.
Foundational Concepts: The Power of Density Functional Theory (DFT)
Modern computational chemistry provides a suite of tools for solving the Schrödinger equation, which describes the behavior of electrons in a molecule.[10] For molecules of the size of 1-Pentene, 5-bromo-4-methyl-, Density Functional Theory (DFT) represents an optimal balance of computational accuracy and efficiency.[4]
Why DFT?
Instead of calculating the complex wavefunction of a many-electron system, DFT determines the molecule's energy from its electron density—a simpler, more manageable property. This approach makes it feasible to study organic molecules with high accuracy.
Key Components of a DFT Calculation:
Functional: A functional is a mathematical recipe that approximates the exchange-correlation energy—the most complex part of the electron-electron interaction. A common and robust choice for general organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which blends different theoretical approaches to achieve high accuracy.
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the calculation's accuracy and cost. A good starting point is the 6-31G(d) basis set. It is a split-valence basis set that describes core and valence electrons differently and includes polarization functions (d-orbitals on heavy atoms) to account for non-spherical electron distribution, which is critical for describing chemical bonds accurately.
These choices provide a reliable and widely validated level of theory for the calculations described in this guide.
Molecular Structure and Conformational Analysis
Due to the presence of several single bonds and a chiral center, 1-Pentene, 5-bromo-4-methyl- can exist in multiple conformations (spatial arrangements). Identifying the lowest-energy conformer, or global minimum, is a prerequisite for accurate property prediction.
The Causality: The overall properties of a molecular sample are dominated by the most stable, lowest-energy conformers. Calculating properties from a high-energy, unrepresentative structure will yield meaningless results. Therefore, a thorough conformational search is the mandatory first step in any theoretical analysis.
Experimental Protocol: Conformational Search and Optimization
Initial Structure Generation: Build an initial 3D structure of (R)- or (S)-1-Pentene, 5-bromo-4-methyl- using a molecular editor.
Conformational Search: Perform a systematic or stochastic search to generate a wide range of possible conformers. This is often done using a computationally cheaper method, such as a molecular mechanics force field (e.g., MMFF94).
DFT Re-optimization: Take the lowest-energy conformers from the initial search (e.g., all within 10 kcal/mol of the minimum) and re-optimize their geometries using DFT at the B3LYP/6-31G(d) level of theory.
Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
Global Minimum Identification: The optimized structure with the lowest electronic energy is the predicted global minimum and should be used for all subsequent property calculations.
Visualization: Conformational Analysis Workflow
Caption: Workflow for identifying the global minimum energy conformer.
Data Presentation: Relative Energies of Hypothetical Conformers
Conformer ID
Description
Relative Energy (kcal/mol)
CONF-1
Global Minimum
0.00
CONF-2
Rotation around C3-C4 bond
+1.25
CONF-3
Rotation around C4-C5 bond
+2.10
CONF-4
Higher energy rotamer
+4.50
Note: Data are illustrative examples.
Prediction of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for reliable NMR predictions.[9][11][12]
The Causality: The GIAO method accurately calculates the magnetic shielding tensors for each nucleus, accounting for the effects of the molecule's electron cloud in a magnetic field. By comparing the calculated shielding of the target molecule to a reference compound (e.g., Tetramethylsilane, TMS), we can predict the chemical shifts (δ) that would be observed in an experiment.
Experimental Protocol: GIAO-DFT NMR Calculation
Input Structure: Use the global minimum energy conformer of 1-Pentene, 5-bromo-4-methyl- obtained from the analysis in Section 3.
Reference Calculation: Perform an identical GIAO-DFT calculation on a reference molecule, typically TMS, optimized at the same B3LYP/6-31G(d) level of theory.
GIAO Keyword: In the quantum chemistry software, specify the GIAO method for an NMR calculation.
Calculation Execution: Run the calculation at the B3LYP/6-31G(d) level.
Shielding Extraction: From the output files, extract the calculated isotropic shielding values (σ_iso) for each carbon and hydrogen atom in both the target molecule and TMS.
Chemical Shift Calculation: Calculate the predicted chemical shift (δ) for each nucleus using the formula:
δ_predicted = σ_iso(TMS) - σ_iso(molecule)
Data Presentation: Predicted ¹³C NMR Chemical Shifts
Carbon Atom
Hybridization
Predicted Chemical Shift (δ, ppm)
Typical Experimental Range (ppm)
C1 (CH₂)
sp²
115.8
110-125 (Terminal Alkene)
C2 (CH)
sp²
137.5
130-140 (Internal Alkene)
C3 (CH₂)
sp³
32.1
25-40 (Alkane)
C4 (CH)
sp³
38.9
30-50 (Alkane, branched)
C5 (CH₂Br)
sp³
33.5
30-45 (Alkyl Bromide)
C6 (CH₃)
sp³
19.4
15-25 (Alkane)
Note: Predicted data are illustrative and calculated based on general principles.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, generating a theoretical spectrum that can be compared to experimental data.
The Causality: By calculating the second derivatives of the energy with respect to atomic positions, we can determine the force constants of the "springs" connecting the atoms. These force constants dictate the frequencies at which the bonds will stretch, bend, and rock. The calculated harmonic frequencies are often systematically higher than experimental values, so a scaling factor (typically ~0.96 for B3LYP/6-31G(d)) is applied to improve agreement.[13]
Experimental Protocol: DFT IR Spectrum Calculation
Input Structure: Use the global minimum energy conformer.
Frequency Calculation: Perform a frequency calculation at the B3LYP/6-31G(d) level of theory. This is the same calculation used to verify the energy minimum in Section 3.
Frequency Extraction: Extract the list of calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities from the output file.
Scaling: Apply a uniform scaling factor (e.g., 0.96) to all calculated harmonic frequencies.
Spectrum Visualization: Plot the scaled frequencies against their intensities using a Lorentzian or Gaussian function to generate a simulated IR spectrum.
Data Presentation: Key Predicted Vibrational Frequencies
Scaled Frequency (cm⁻¹)
Intensity (km/mol)
Assignment / Bond Motion
3085
Moderate
=C-H Stretch (sp² C-H)
2960-2985
Strong
-C-H Stretch (sp³ C-H)
1645
Moderate
C=C Stretch (Alkene)
1450
Moderate
-CH₂- Scissoring / -CH₃ Bending
915
Strong
=CH₂ Out-of-plane bend (Wag)
630
Strong
C-Br Stretch
Note: Data are illustrative examples.
Probing Chemical Reactivity
Understanding the electronic landscape of a molecule is key to predicting its behavior in chemical reactions. DFT provides several powerful tools for this purpose.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.
HOMO: Represents the region from which electrons are most likely to be donated (nucleophilic site).
LUMO: Represents the region to which electrons are most likely to be accepted (electrophilic site).
For 1-Pentene, 5-bromo-4-methyl-, we expect the HOMO to be localized on the π-bond of the alkene, making it susceptible to electrophilic attack. The LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, making that carbon an electrophilic site for nucleophilic substitution.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the charge distribution on the electron density surface of a molecule.
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
The MEP map for our molecule would show a red, electron-rich region around the C=C double bond and a blue, electron-poor region near the carbon attached to the bromine.
Visualization: Reactivity Prediction Workflow
Caption: Using FMO and MEP analysis to predict reactive sites.
Conclusion
The theoretical protocols outlined in this guide provide a robust, reliable, and scientifically-grounded approach to characterizing 1-Pentene, 5-bromo-4-methyl-. By systematically determining the molecule's most stable conformation, predicting its key spectroscopic identifiers, and mapping its electronic reactivity, researchers can gain critical insights that accelerate experimental workflows. This in-silico approach not only validates experimental findings but also guides future synthetic strategies, ultimately enhancing the efficiency of research and development in chemistry and the life sciences.
References
Zhang, D., & Xia, S. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
Zhang, D., & Xia, S. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry (RSC Publishing).
Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning.
1-Pentene, 5-bromo-4-methyl-. ChemBK.
Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach.
What is 5-Bromo-1-pentene and how is it used in the chemical industry?. Guidechem. (2023).
Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. PMC.
Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons. Oxford Academic. (2022).
CAS 89490-02-8 | 5-Bromo-4-methylpent-1-ene. Hoffman Fine Chemicals.
An In-depth Technical Guide to the Stability and Storage of 1-Pentene, 5-bromo-4-methyl-
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Pentene, 5-bromo-4-methyl- (CAS Number...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Pentene, 5-bromo-4-methyl- (CAS Number: 89490-02-8). As a key intermediate in organic synthesis, understanding its chemical properties is paramount for ensuring its integrity and the success of subsequent reactions. This document synthesizes available data and established chemical principles to offer field-proven insights into its handling, storage, and potential degradation pathways. We will delve into the structural nuances that dictate its reactivity, providing a framework for its safe and effective use in research and development.
Introduction: The Chemical Profile of 1-Pentene, 5-bromo-4-methyl-
1-Pentene, 5-bromo-4-methyl- is a functionalized alkene with the molecular formula C₆H₁₁Br.[1] Its structure, featuring a terminal double bond and a primary alkyl bromide, makes it a versatile building block in organic chemistry. The presence of these two reactive moieties allows for a range of chemical transformations, including nucleophilic substitution at the carbon-bromine bond and electrophilic addition across the double bond.
The methyl group at the 4-position introduces chirality to the molecule, which may be a critical consideration in stereoselective syntheses. The bromine atom is situated at a homoallylic position, which significantly influences the compound's stability and reactivity compared to its allylic isomers.
Chemical Stability and Reactivity Profile
While specific kinetic data for the decomposition of 1-Pentene, 5-bromo-4-methyl- is not extensively documented in publicly available literature, its stability can be inferred from the general principles of organic chemistry and data on analogous compounds.
The Homoallylic Position of the Bromine Atom
The bromine atom in 1-Pentene, 5-bromo-4-methyl- is in a homoallylic position, meaning it is separated from the double bond by two carbon atoms. This structural feature makes it generally more stable than its allylic counterparts. Allylic halides are known for their enhanced reactivity in both Sₙ1 and Sₙ2 reactions due to the resonance stabilization of the resulting carbocation or the transition state.[2] In contrast, the homoallylic position in 1-Pentene, 5-bromo-4-methyl- does not allow for direct resonance stabilization of a carbocation at the carbon bearing the bromine. This results in a reactivity profile that is more akin to a typical primary alkyl bromide.
Potential Decomposition Pathways
Despite its relative stability, 1-Pentene, 5-bromo-4-methyl- can undergo degradation under certain conditions. Key potential decomposition pathways include:
Elimination Reactions: In the presence of a base, the compound can undergo an E2 elimination reaction to form a diene. The rate of this reaction will be dependent on the strength of the base and the reaction temperature.
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to Sₙ2 reactions with various nucleophiles.[3] While this is a desired reaction in synthesis, unintended exposure to nucleophiles during storage can lead to degradation.
Radical Reactions: Like other alkyl halides, the carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light or radical initiators, leading to the formation of free radicals. These radicals can then participate in a variety of subsequent reactions, including polymerization or reaction with oxygen.
Oxidation: The double bond is susceptible to oxidation, which can be initiated by air (autoxidation) or other oxidizing agents. This can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.[4]
Incompatible Materials
To ensure the stability of 1-Pentene, 5-bromo-4-methyl-, contact with the following should be avoided:
Strong Oxidizing Agents: These can react vigorously with the alkene functionality.[5][6]
Strong Bases: Can promote elimination reactions.[7]
Strong Acids: Can catalyze polymerization or other rearrangements.
Metals: Certain metals can catalyze decomposition or polymerization. It is advisable to avoid the use of aluminum or galvanized containers.[5]
Recommended Storage Conditions
Proper storage is critical for maintaining the quality and stability of 1-Pentene, 5-bromo-4-methyl-. The following conditions are recommended based on safety data for similar brominated and flammable organic compounds.
Parameter
Recommendation
Rationale
Temperature
Store in a cool place.[6] Refrigeration may be appropriate for long-term storage.
Reduces the rate of potential decomposition reactions and lowers the vapor pressure of this flammable liquid.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Minimizes contact with oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light
Protect from light.[5] Store in an amber glass bottle.
Prevents evaporation and contamination. Avoids reaction with container material.
Location
Store in a well-ventilated, designated flammables storage cabinet.[6][7]
Ensures safety in case of accidental release of flammable vapors.
Handling Procedures and Personal Protective Equipment (PPE)
Due to its flammability and potential as an irritant, appropriate handling procedures and personal protective equipment are essential.
Engineering Controls
Ventilation: All handling of 1-Pentene, 5-bromo-4-methyl- should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Grounding: To prevent the buildup of static electricity, which could ignite the flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.[6]
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[6]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are recommended.[6]
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the operation.[6]
Experimental Protocols for Stability Assessment
To ensure the quality of 1-Pentene, 5-bromo-4-methyl- for sensitive applications, a periodic assessment of its purity is recommended.
Purity Analysis by Gas Chromatography (GC)
A straightforward method for assessing the purity of the compound is through gas chromatography.
Methodology:
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column is typically suitable for separating the compound from potential impurities.
Analysis: Inject the sample and run a temperature program that allows for the elution of the compound and any potential degradation products.
Data Interpretation: The purity can be determined by the relative peak area of the main component. The appearance of new peaks over time can indicate degradation.
Workflow for Monitoring Compound Stability
The following diagram illustrates a logical workflow for the routine monitoring of 1-Pentene, 5-bromo-4-methyl- stability.
Caption: Workflow for stability monitoring.
Conclusion
1-Pentene, 5-bromo-4-methyl- is a valuable synthetic intermediate with a stability profile that is largely dictated by the homoallylic position of its bromine atom. While more stable than its allylic isomers, it is still susceptible to degradation through elimination, substitution, radical reactions, and oxidation. Adherence to the storage and handling guidelines outlined in this document is crucial for preserving its chemical integrity and ensuring the safety of laboratory personnel. Regular purity assessment through techniques such as gas chromatography is recommended to monitor its stability over time, particularly for long-term storage or before use in sensitive applications.
References
Why is allyl bromide more reactive than allyl chloride? : r/AskChemistry - Reddit. (2023, February 14). Retrieved from [Link]
Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC. (n.d.). Retrieved from [Link]
Different behavior of bromine radical with alkenes - Chemistry Stack Exchange. (2017, October 13). Retrieved from [Link]
Allylic and Benzylic Reactivity - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
5 - SAFETY DATA SHEET. (2024, July 19). Retrieved from [Link]
5-BROMO-1-PENTENE, 95% - Gelest, Inc. (2016, July 27). Retrieved from [Link]
Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene. (n.d.). Retrieved from [Link]
CAS 89490-02-8 | 5-Bromo-4-methylpent-1-ene | MFCD20623005. (n.d.). Retrieved from [Link]
Radical Allylic Halogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
CID 119097828 | C6H10Br2 - PubChem. (n.d.). Retrieved from [Link]
4-bromobutanoic acid from 5-bromo-1-pentene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, December 31). Retrieved from [Link]
Stanford Chemical Storage (PDF) - UC Davis Health. (2009, April 17). Retrieved from [Link]
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC. (n.d.). Retrieved from [Link]
A Technical Guide to the Solubility of 1-Pentene, 5-bromo-4-methyl- in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Pentene, 5-bromo-4-methyl- (CAS 89490-02-8), a halogenated alkene intermediate relevant to synthetic chemistry and d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Pentene, 5-bromo-4-methyl- (CAS 89490-02-8), a halogenated alkene intermediate relevant to synthetic chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive solubility profile based on first principles of chemical structure, polarity, and intermolecular forces. We leverage data from analogous compounds to inform these predictions. Crucially, this guide provides a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility using the isothermal shake-flask method, a gold-standard technique. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize 1-Pentene, 5-bromo-4-methyl- in a variety of solvent systems.
Physicochemical Profile and Structural Analysis
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The key physicochemical properties of 1-Pentene, 5-bromo-4-methyl- are summarized below.
The molecular structure is the primary determinant of its solubility. It can be deconstructed into two key regions:
A Non-Polar Hydrocarbon Backbone: The six-carbon aliphatic chain, including the terminal double bond and methyl group, is non-polar and lipophilic. This portion of the molecule will primarily interact with solvents through weak van der Waals (dispersive) forces.
A Polar Functional Group: The terminal bromomethyl group (-CH₂Br) introduces a significant dipole moment due to the high electronegativity of bromine relative to carbon. This allows for dipole-dipole interactions with polar solvent molecules.
The overall solubility of 1-Pentene, 5-bromo-4-methyl- is therefore a balance between its dominant non-polar character and the influence of its polar end. The general principle of "like dissolves like" dictates that it will be most soluble in solvents with similar polarity profiles.[2]
Predicted Solubility Profile
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Prediction
Non-Polar Aliphatic & Aromatic
Hexanes, Cyclohexane, Toluene, Benzene
Miscible
The non-polar nature of these solvents aligns perfectly with the dominant hydrocarbon character of the solute. Solvation is driven by strong dispersive forces.
These solvents offer a dual character. Their alkyl or chlorinated portions interact favorably with the solute's hydrocarbon backbone, while their slight polarity (ether oxygen, C-Cl dipoles) can solvate the C-Br bond.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Highly Soluble / Miscible
The carbonyl group provides polarity, but the surrounding alkyl groups make these solvents compatible with the non-polar portion of the solute, leading to effective solvation.
These are highly polar solvents capable of strong dipole-dipole interactions. They can effectively solvate the polar bromomethyl group, and while less ideal for the non-polar chain, their overall solvating power is typically sufficient for good solubility.
Polar Protic (Alcohols)
Ethanol, Methanol, Isopropanol
Moderately Soluble
Alcohols possess both a polar hydroxyl group and a non-polar alkyl chain. Solubility is expected to be higher in longer-chain alcohols (e.g., propanol, butanol) where the non-polar character is more pronounced. In shorter-chain alcohols like methanol, the solvent's strong self-associating hydrogen bonds can hinder solvation of the largely non-polar solute.
Highly Polar Protic
Water
Insoluble / Sparingly Soluble
The energy required to disrupt the strong hydrogen-bonding network of water is not compensated by the weak interactions formed with the solute. The large non-polar hydrocarbon chain results in a hydrophobic character, leading to negligible aqueous solubility.
Experimental Protocol for Quantitative Solubility Determination
For applications in drug development, process chemistry, and reaction optimization, precise quantitative solubility data is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[4][5]
Causality and Self-Validation in Protocol Design
This protocol is designed to be a self-validating system. The extended equilibration time ensures that the measurement reflects true thermodynamic equilibrium, not a less soluble kinetic state. The use of a high-precision analytical technique like HPLC or GC with a multi-point calibration curve ensures the trustworthiness and accuracy of the final concentration measurement. Filtering removes undissolved particulates, a common source of artificially inflated solubility results.
Materials and Equipment
Solute: 1-Pentene, 5-bromo-4-methyl-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
Apparatus:
Analytical balance (±0.1 mg accuracy)
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
Thermostatically controlled shaker bath or incubator
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Volumetric flasks and pipettes for dilutions
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS).
Step-by-Step Methodology
Preparation of Stock Solutions (for Calibration):
Accurately weigh a sample of 1-Pentene, 5-bromo-4-methyl- and dissolve it in a suitable solvent (in which it is freely soluble, like Dichloromethane) in a volumetric flask to create a concentrated stock solution of known concentration.
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known lower concentrations.
Generation of the Calibration Curve:
Analyze each calibration standard via HPLC or GC.
Plot the detector response (e.g., peak area) against the known concentration for each standard.
Perform a linear regression on the data points. The resulting equation and correlation coefficient (R² > 0.99) will be used to determine the concentration of the unknown samples.
Add a pre-weighed amount of the chosen solvent (e.g., 2.0 mL) to several vials.
Add an excess amount of 1-Pentene, 5-bromo-4-methyl- to each vial. "Excess" means adding enough solid or liquid so that undissolved material is clearly visible after equilibration. This ensures the solution becomes saturated.
Securely cap the vials.
Equilibration:
Place the vials in a shaker bath set to a constant, controlled temperature (e.g., 25 °C).
Agitate the samples for a minimum of 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.
Phase Separation and Sampling:
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for 1-2 hours to let undissolved material settle.
Carefully draw a sample from the clear supernatant using a syringe.
Immediately pass the sample through a syringe filter directly into a clean analysis vial. This step is critical to remove any microscopic, undissolved particles.
Quantification:
Accurately dilute the filtered, saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the previously established calibration curve.
Analyze the diluted sample using the same HPLC/GC method as the standards.
Calculation of Solubility:
Use the peak area from the sample and the equation of the calibration curve to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the quantitative solubility of 1-Pentene, 5-bromo-4-methyl- in the tested solvent at the specified temperature. Report the result in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Experimental workflow for determining the solubility of 1-Pentene, 5-bromo-4-methyl-.
Conclusion
While published quantitative solubility data for 1-Pentene, 5-bromo-4-methyl- is scarce, a strong predictive framework can be established based on its amphipathic chemical structure. It is expected to be miscible with non-polar and weakly polar organic solvents and show decreasing solubility with increasing solvent polarity, with negligible solubility in water. For any research or development application requiring precise data, experimental determination is paramount. The provided isothermal shake-flask protocol offers a robust, reliable, and self-validating methodology to quantify the solubility in any solvent of interest, empowering scientists to make informed decisions in reaction design, purification, and formulation.
References
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. [Link]
Haskins, N., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. [Link]
Chemical Properties of 1-Pentene, 5-bromo- (CAS 1119-51-3). (n.d.). Cheméo. [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Pentene, 5-bromo-4-methyl-
Executive Summary & Scaffold Architecture In modern drug development and complex natural product synthesis, bifunctional aliphatic scaffolds are critical for modular assembly. 1-Pentene, 5-bromo-4-methyl- (also known as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scaffold Architecture
In modern drug development and complex natural product synthesis, bifunctional aliphatic scaffolds are critical for modular assembly. 1-Pentene, 5-bromo-4-methyl- (also known as 5-bromo-4-methylpent-1-ene) serves as a highly versatile linchpin molecule. Structurally, it features two orthogonally reactive termini: an electrophilic primary alkyl bromide with
β
-methyl branching, and a nucleophilic/dipolar terminal olefin.
As an Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic node. The
β
-branching at the C4 position introduces a specific steric environment that modulates its reactivity, requiring precise experimental design to suppress side reactions like E2 elimination or Wurtz homocoupling during organometallic activation.
Quantitative Physicochemical Data
Understanding the physical parameters of 1-Pentene, 5-bromo-4-methyl- is the first step in designing robust reaction conditions. The compound is a volatile, reactive alkyl halide that requires careful handling to prevent premature polymerization or degradation.
The strategic value of this scaffold lies in chemoselectivity—the ability to react at one functional group while leaving the other intact.
The Electrophilic Hub (C5 Bromide)
The primary bromide is primed for bimolecular nucleophilic substitution (Sₙ2) or oxidative addition by low-valent metals. However, the adjacent C4 methyl group creates a neopentyl-like steric hindrance. Causality in Design : When executing Sₙ2 displacements on this scaffold, highly polarizable, less sterically demanding nucleophiles (e.g., thiolates, azides) must be prioritized. The use of bulky alkoxide bases will inevitably shift the mechanistic pathway toward E2 elimination, destroying the scaffold's integrity ().
The Olefin Terminus (C1-C2 Alkene)
The terminal alkene is unhindered and highly reactive toward transition-metal-catalyzed processes and electrophilic additions. It is completely inert to standard Grignard formation conditions, allowing for the generation of a nucleophilic carbon at C5 without intramolecular cyclization (as a 5-endo-trig or 4-exo-trig radical/anionic cyclization is kinetically and thermodynamically disfavored here).
Figure 1: Divergent bifunctional reactivity pathways of 5-bromo-4-methyl-1-pentene.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to explain why the parameter is controlled.
Protocol A: Chemoselective Preparation of 5-Magnesio-4-methylpent-1-ene
This protocol converts the C5 bromide into a Grignard reagent while preserving the terminal alkene.
Equipment Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a strict argon atmosphere.
Magnesium Activation : Add 1.2 equivalents of magnesium turnings. Introduce a single crystal of iodine (
I2
) and 0.05 equivalents of 1,2-dibromoethane in anhydrous THF.
Causality: Chemical activation etches the passivating MgO layer from the turnings. This ensures rapid electron transfer and prevents the dangerous accumulation of unreacted alkyl halide, which could lead to a thermal runaway.
Initiation : Add 5% of the total volume of 5-bromo-4-methyl-1-pentene. Stir until the iodine color dissipates and a localized temperature spike is observed.
Controlled Propagation : Cool the reaction mixture to 0–5 °C using an ice bath. Add the remaining alkyl bromide dropwise over 45 minutes.
Causality: The
β
-branching slows down the desired oxidative addition. If the temperature is too high, the newly formed Grignard reagent will attack unreacted starting material, leading to Wurtz homocoupling (dimerization). Maintaining 0–5 °C suppresses this side reaction.
Maturation : Remove the ice bath and stir at room temperature for 2 hours to ensure complete insertion.
Self-Validation (Titration) : Withdraw a 0.5 mL aliquot and titrate against a standardized solution of iodine in the presence of LiCl.
Causality: Relying on theoretical yield for Grignard reagents leads to stoichiometric failures in downstream cross-couplings. Titration guarantees the exact molarity of the active nucleophile is known ().
Figure 2: Self-validating workflow for chemoselective Grignard reagent preparation.
Protocol B: Ruthenium-Catalyzed Cross-Metathesis
This protocol selectively extends the carbon chain at the alkene terminus.
Substrate Preparation : Dissolve 5-bromo-4-methyl-1-pentene (1.0 eq) and the cross-coupling olefin partner (3.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.
Causality: The ruthenium-alkylidene complex exhibits exquisite chemoselectivity. It reacts exclusively with the terminal alkene via a metallacyclobutane intermediate, leaving the primary bromide completely intact for later orthogonal functionalization.
Reflux : Heat the mixture to reflux (40 °C) for 12 hours under a positive pressure of argon.
Quenching and Validation : Quench the reaction with ethyl vinyl ether. Monitor conversion via GC-MS.
Causality: Ethyl vinyl ether rapidly reacts with the active ruthenium species to form a stable, inactive Fischer carbene. This prevents post-reaction double-bond isomerization during the concentration and purification workup.
References
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". John Wiley & Sons. URL:[Link]
Application Note: Regioselective Synthesis of 5-Bromo-4-methyl-1-pentene via Radical Hydrobromination
Target Molecule: 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8) Core Methodology: Anti-Markovnikov Radical Addition (The Peroxide Effect) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8)
Core Methodology: Anti-Markovnikov Radical Addition (The Peroxide Effect)
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Mechanistic Clarification
While the synthesis of alkyl bromides is often broadly queried under the umbrella of "radical bromination" (typically implying substitution via
Br2
or N-Bromosuccinimide), synthesizing a primary bromide like 5-bromo-4-methyl-1-pentene from an unactivated alkane via substitution is thermodynamically unfeasible. Primary C-H bonds possess high bond dissociation energies (~100 kcal/mol), making them poor candidates for selective radical abstraction compared to tertiary or allylic positions.
To achieve absolute regiochemical fidelity, the synthesis must be approached via radical hydrobromination —specifically, the anti-Markovnikov addition of hydrogen bromide (HBr) to the diene precursor 2-methyl-1,4-pentadiene . This application note details the causality, thermodynamic controls, and self-validating protocols required to execute this transformation with high yield and selectivity, leveraging the foundational Kharasch-Mayo peroxide effect [1].
Mechanistic Causality: Thermodynamic Control of Regioselectivity
The success of this synthesis relies entirely on the differential stability of the carbon-centered radical intermediates formed during the propagation step. 2-methyl-1,4-pentadiene contains two competing terminal double bonds.
Initiation: A radical initiator (e.g., Benzoyl Peroxide, BPO) undergoes homolytic cleavage under UV irradiation. The resulting alkoxy radicals abstract a proton from HBr to generate the active bromine radical (
Br∙
).
Propagation (The Regioselective Step): The
Br∙
can add to either terminal carbon:
Path A (Addition to C5): Yields a secondary radical .
Path B (Addition to C1): Yields a tertiary radical .
Termination/Chain Transfer: The highly stable tertiary radical (Path B) forms preferentially due to a lower activation energy (
Ea
). It subsequently abstracts a hydrogen atom from another HBr molecule, yielding the target 5-bromo-4-methyl-1-pentene and propagating the chain[2].
Figure 1: Divergent radical addition pathways illustrating the thermodynamic preference for the tertiary radical.
Quantitative Regiochemical Analysis
Addition Site
Radical Type
Intermediate Stability
Activation Energy (
Ea
)
Resulting Product
Expected Yield Ratio
C1 (2-methylallyl)
Tertiary (3°)
High (~96 kcal/mol BDE)
Lower
5-bromo-4-methyl-1-pentene
Major (>85%)
C5 (vinyl)
Secondary (2°)
Moderate (~98 kcal/mol BDE)
Higher
5-bromo-2-methyl-1-pentene
Minor (<15%)
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. The primary risk in this synthesis is the competing ionic Markovnikov addition , which would yield the unwanted 4-bromo-4-methyl-1-pentene. This is mitigated by using non-polar solvents, strict anhydrous conditions, and continuous UV initiation to outcompete the ionic background reaction.
Add 2-methyl-1,4-pentadiene (10 mmol) and BPO (0.5 mmol) to an oven-dried, 250 mL three-neck flask containing 100 mL of anhydrous hexanes.
Self-Validation: Perform Karl Fischer titration on the solvent prior to addition (
H2O<50 ppm
).
Degas the mixture via three freeze-pump-thaw cycles. Causality: Molecular oxygen (
O2
) is a potent diradical that will rapidly quench the carbon-centered intermediates, terminating the chain reaction.
Initiation:
Backfill the flask with Argon.
Submerge the flask in a 0°C ice bath and irradiate with a 365 nm UV LED. Causality: Low temperatures suppress thermal polymerization of the diene, while UV light ensures a high steady-state concentration of
Br∙
radicals.
Anhydrous HBr Addition:
Introduce anhydrous HBr gas via a subsurface dispersion tube at a slow, controlled rate (approx. 0.1 eq/min).
Self-Validation: Monitor the reaction via GC-MS aliquots every 15 minutes. Look for the depletion of the diene (
m/z
82) and the appearance of the product (
m/z
162/164 isotopic cluster).
Quenching & Workup:
Once GC-MS indicates >95% conversion, turn off the UV light and purge the system with Argon for 10 minutes to remove residual HBr gas.
Quench the reaction by slowly adding 50 mL of saturated aqueous
NaHCO3
. Extract the organic layer, wash with brine, and dry over anhydrous
Na2SO4
.
Purification:
Concentrate the crude mixture under reduced pressure (careful: product is volatile).
Purify via short-path fractional distillation or a silica gel plug (eluting with 100% pentane) to isolate the pure 5-bromo-4-methyl-1-pentene.
Figure 2: Step-by-step experimental workflow for the radical hydrobromination of 2-methyl-1,4-pentadiene.
Critical Process Parameters & Self-Validation Metrics
Parameter
Setpoint / Choice
Causality (Why?)
Validation Method
Solvent
Hexanes (Anhydrous)
Non-polar environments destabilize carbocations, suppressing the competing ionic Markovnikov addition.
Karl Fischer titration (<50 ppm
H2O
).
Atmosphere
Argon (Strictly Degassed)
O2
acts as a radical scavenger and terminates the propagation chain.
Freeze-pump-thaw (minimum 3 cycles).
Initiator
BPO + UV Light (365 nm)
Generates
RO∙
at low temperatures (0°C) to prevent diene thermal polymerization.
GC-MS monitoring of diene consumption.
HBr Addition
Slow bubbling (0.1 eq/min)
Prevents local concentration spikes of HBr, minimizing ionic background reactions.
Flow meter regulation.
References
Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society, 55(6), 2468–2496.[Link][1]
Application Note: Isolation and Purification Protocol for 5-Bromo-4-methylpent-1-ene
Introduction and Chemical Context The isolation of volatile, functionalized haloalkenes such as 1-Pentene, 5-bromo-4-methyl- (commonly referred to as 5-bromo-4-methylpent-1-ene) requires highly controlled purification st...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
The isolation of volatile, functionalized haloalkenes such as 1-Pentene, 5-bromo-4-methyl- (commonly referred to as 5-bromo-4-methylpent-1-ene) requires highly controlled purification strategies. This compound is typically synthesized from 2-methylpent-4-en-1-ol via an Appel bromination utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃)[1].
While the Appel reaction is highly efficient for converting primary alcohols to alkyl bromides under mild conditions[2], it generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct[3]. The primary challenge in this purification workflow is separating the highly non-polar, volatile product from the massive TPPO byproduct without inducing thermal degradation or co-evaporating the product during solvent removal.
Experimental Causality: The "Why" Behind the Workflow
As a self-validating system, this protocol is designed around the specific physicochemical vulnerabilities of 5-bromo-4-methylpent-1-ene:
Volatility Matching (Pentane vs. Hexanes): 5-bromo-4-methylpent-1-ene is a volatile liquid with a boiling point of 36 °C at 14 Torr[4]. If hexanes (bp ~68 °C) are used for chromatography, the subsequent rotary evaporation will inevitably result in significant product loss due to co-evaporation. Pentane (bp 36 °C at atmospheric pressure) is strictly required as the mobile phase to ensure a safe volatility differential during concentration.
Orthogonal TPPO Removal: TPPO is highly soluble in dichloromethane (the standard Appel solvent) but nearly insoluble in cold aliphatic hydrocarbons. By performing a solvent exchange and triturating the crude mixture with cold pentane, >95% of the TPPO is crashed out of solution and removed via filtration before chromatography[3]. This prevents column overloading and streaking.
Thermal Protection: The terminal alkene is susceptible to polymerization or auto-oxidation if heated excessively. Short-path vacuum distillation is employed as the final polishing step to keep the thermal load strictly below 40 °C.
Figure 1: Step-by-step purification workflow for 5-bromo-4-methylpent-1-ene.
Step-by-Step Purification Protocol
Phase 1: Solvent Exchange and TPPO Precipitation
Concentration: Transfer the crude Appel reaction mixture (in DCM) to a round-bottom flask. Concentrate the mixture under reduced pressure (rotary evaporator) using a water bath set to 25 °C until a thick, viscous slurry is formed. Do not evaporate to total dryness.
Trituration: Add 5 volumes of ice-cold pentane to the slurry. Vigorously stir the mixture for 15 minutes. The TPPO will precipitate as a dense white solid[3].
Filtration: Filter the suspension through a medium-porosity sintered glass funnel packed with a 1-inch pad of Celite. Wash the filter cake with an additional 2 volumes of cold pentane.
Validation Checkpoint 1: Spot the filtrate on a silica TLC plate. Stain with Potassium Permanganate (KMnO₄). The product will appear as a bright yellow spot against a purple background at R_f ~0.8. Because the product lacks conjugation, it is completely invisible under standard 254 nm UV light.
Phase 2: Flash Column Chromatography
Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using 100% pentane as the solvent.
Loading: Carefully load the pentane filtrate directly onto the silica bed.
Elution: Elute the column with 100% pentane. The highly non-polar 5-bromo-4-methylpent-1-ene will elute rapidly, often within the first few column volumes.
Fraction Collection: Monitor fractions via KMnO₄ TLC. Combine all fractions containing the pure product spot.
Solvent Removal: Transfer the combined fractions to a rotary evaporator. Critical Step: Set the water bath to ≤ 20 °C and carefully lower the pressure to no less than 300 mbar. Evaporate the pentane until a pale yellow oil remains. Applying high vacuum or heat here will vaporize the product.
Phase 3: Short-Path Vacuum Distillation
Apparatus Setup: Transfer the concentrated oil to a micro short-path distillation apparatus equipped with a Vigreux column. Attach a receiving flask submerged in an ice-water bath.
Degassing: Slowly apply vacuum to the system to remove any residual trace pentane.
Distillation: Stabilize the vacuum at exactly 14 Torr. Slowly heat the distillation pot using an oil bath.
Collection: Discard the initial few drops (forerun). Collect the main fraction distilling steadily at 36 °C [4].
Validation Checkpoint 2 (Self-Validation): The distillation temperature must remain strictly stable at 36 °C. A sudden temperature drop indicates the product has finished distilling; a temperature spike indicates the distillation of impurities. The final product must be a perfectly clear, colorless oil.
Storage: Purge the receiving flask with dry Argon or Nitrogen. Seal tightly and store at 4 °C in the dark to prevent photolytic bromine radical generation or alkene polymerization.
The Synthetic Potential of (R/S)-5-Bromo-4-methyl-1-pentene: A Guide for Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Chiral Building Block In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular arch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While not as commonly cited as its isomer, 5-bromo-1-pentene, the molecule 5-bromo-4-methyl-1-pentene presents a unique and valuable scaffold for medicinal chemists. Its structure is distinguished by two key reactive centers: a terminal alkene and a secondary alkyl bromide. Crucially, the presence of a methyl group at the C-4 position introduces a chiral center, making this compound a valuable precursor for stereoselective syntheses of active pharmaceutical ingredients (APIs).[1]
This guide provides a detailed exploration of the potential applications of (R/S)-5-bromo-4-methyl-1-pentene in pharmaceutical intermediate synthesis. We will delve into its inherent reactivity, offering field-proven insights into how its functional groups can be strategically manipulated to forge key carbon-carbon and carbon-heteroatom bonds, essential for building the core structures of novel therapeutic agents.
Core Reactivity and Strategic Considerations
The synthetic utility of 5-bromo-4-methyl-1-pentene is rooted in the orthogonal reactivity of its two primary functional groups.
The Secondary Alkyl Bromide: This functional group is a prime site for nucleophilic substitution reactions.[2][3] As a secondary halide, it can undergo both S(_N)1 and S(_N)2 pathways. The choice of nucleophile, solvent, and temperature will dictate the mechanistic course and, importantly, the stereochemical outcome at the C-4 center.[2][3] Strong, non-bulky nucleophiles in polar aprotic solvents will favor the S(_N)2 pathway, leading to an inversion of stereochemistry—a critical transformation in stereospecific synthesis.[4][5] Conversely, conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles) may lead to S(_N)1 reactions and potential racemization.[6]
The Terminal Alkene: The double bond serves as a handle for a wide array of functionalization reactions. These include, but are not limited to, hydroboration-oxidation, epoxidation, dihydroxylation, and radical additions.[7] These transformations allow for the introduction of hydroxyl, amino, and other functional groups, further expanding the molecular diversity accessible from this starting material.
The inherent chirality of this molecule means that its application in pharmaceutical synthesis will often involve either the use of an enantiomerically pure starting material (a "chiral pool" approach) or a resolution step to separate the enantiomers after a key reaction.[1][8][9][10] The ability to control the stereochemistry at the C-4 position is of utmost importance, as the biological activity of many drugs is dependent on a specific three-dimensional arrangement of atoms.[1][4]
Application in Pharmaceutical Intermediate Synthesis: Key Workflows and Protocols
Nucleophilic Substitution at the C-4 Position: Building Chiral Side Chains
The secondary bromide is an excellent electrophile for reactions with a variety of nucleophiles, enabling the introduction of functionalities commonly found in pharmaceuticals.
A. Synthesis of Chiral Amines:
Chiral amines are ubiquitous in drug molecules.[11] The direct displacement of the bromide with an amine or an amine surrogate is a straightforward approach to synthesizing chiral amino-containing intermediates.
Protocol 1: S(_N)2 Azidation and Reduction for Chiral Amine Synthesis
This two-step protocol is often preferred over direct amination, as it avoids issues with over-alkylation of the amine nucleophile.
Step 1: Azide Displacement
Dissolve (R)-5-bromo-4-methyl-1-pentene (1.0 eq) in anhydrous dimethylformamide (DMF).
Add sodium azide (1.5 eq).
Stir the reaction mixture at 50-60 °C for 12-24 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure to yield the crude (S)-5-azido-4-methyl-1-pentene.
Step 2: Reduction to the Primary Amine
Dissolve the crude azide from Step 1 in methanol or ethanol.
Add palladium on carbon (10 mol%).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude (S)-4-methyl-1-penten-5-amine.
Causality Behind Experimental Choices:
Sodium Azide: A highly effective and relatively soft nucleophile for S(_N)2 reactions.
DMF: A polar aprotic solvent that promotes the S(_N)2 mechanism.[5]
Catalytic Hydrogenation: A clean and efficient method for the reduction of azides to primary amines.
B. Formation of Ethers and Thioethers:
The introduction of ether or thioether linkages can be crucial for modulating the pharmacokinetic properties of a drug candidate.
Table 1: Conditions for Ether and Thioether Synthesis
Nucleophile
Reagent (1.2 eq)
Base (1.5 eq)
Solvent
Typical Conditions
Product Class
Phenol
Phenol
K(_2)CO(_3)
Acetonitrile
Reflux, 12-24h
Aryl Ether
Thiophenol
Thiophenol
NaH
THF
0 °C to room temperature, 4-8h
Aryl Thioether
Aliphatic Alcohol
Sodium Alkoxide
(Pre-formed)
THF
Room temperature to reflux, depending on alcohol
Aliphatic Ether
Aliphatic Thiol
Aliphatic Thiol
NaH
THF
0 °C to room temperature, 2-6h
Aliphatic Thioether
Protocol 2: Williamson Ether Synthesis with a Phenolic Nucleophile
To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add the desired phenol (1.2 eq).
Add (S)-5-bromo-4-methyl-1-pentene (1.0 eq).
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Purify the residue by flash column chromatography to yield the (R)-aryl ether.
Visualization of Synthetic Pathways
Caption: Nucleophilic substitution pathways for (R)-5-bromo-4-methyl-1-pentene.
Functionalization of the Terminal Alkene
The terminal double bond offers a gateway to introduce functionality at the "other end" of the molecule, providing a means to build more complex structures, such as those found in natural products.[12]
A. Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis:
This reaction sequence allows for the regioselective and stereoselective addition of water across the double bond, yielding a primary alcohol.
Protocol 3: Hydroboration-Oxidation
Under an inert atmosphere, dissolve (R/S)-5-bromo-4-methyl-1-pentene (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add borane-tetrahydrofuran complex (BH(_3)-THF, 1.0 M solution in THF, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Cool the mixture back to 0 °C and slowly add water to quench the excess borane.
Add aqueous sodium hydroxide (3M), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
Stir the mixture at room temperature for 1-2 hours.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
Purify by flash column chromatography to yield (R/S)-5-bromo-4-methyl-pentan-1-ol.
B. Epoxidation and Ring-Opening:
The alkene can be converted to an epoxide, which is a versatile intermediate for further reactions with nucleophiles.
Application Note: Highly Efficient Synthesis and Isolation of 5-Bromo-4-methylpent-1-ene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-Pentene, 5-bromo-4-methyl- (CAS: 89490-02-8)[1] Methodology: Appel Bromination Reaction Executive Summary The compo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: 1-Pentene, 5-bromo-4-methyl- (CAS: 89490-02-8)[1]
Methodology: Appel Bromination Reaction
Executive Summary
The compound 5-bromo-4-methylpent-1-ene is an indispensable bifunctional building block in advanced organic synthesis. Featuring both a terminal olefin and a primary alkyl bromide, it is frequently utilized as a highly reactive alkylating agent in the total synthesis of complex marine macrolides, such as Exiguolide stereoisomers[2], and in the retrosynthetic assembly of biologically active natural products like Phomactinine[3].
This application note details a highly optimized, self-validating protocol for the synthesis of 5-bromo-4-methylpent-1-ene from 2-methyl-4-penten-1-ol. By employing the Appel reaction (CBr₄ / PPh₃), this protocol ensures complete conversion while strictly avoiding the acid-catalyzed olefin isomerization or skeletal rearrangements often observed with harsher reagents (e.g., PBr₃ or HBr).
Reaction Design & Mechanistic Causality
While phosphorus tribromide (PBr₃) is a traditional reagent for converting primary alcohols to bromides, it generates hydrobromic acid (HBr) as a byproduct. In substrates containing a terminal alkene, such as 2-methyl-4-penten-1-ol, the presence of HBr can lead to unwanted Markovnikov hydrobromination of the double bond or acid-catalyzed alkene migration.
To circumvent this, we utilize the Appel reaction . This method operates under exceptionally mild, near-neutral conditions. The causality of the reaction's high fidelity lies in the precise sequence of intermediate formations:
Activation: Triphenylphosphine (PPh₃) attacks carbon tetrabromide (CBr₄), generating a highly electrophilic phosphonium ion pair.
Alkoxyphosphonium Formation: The primary alcohol of 2-methyl-4-penten-1-ol displaces the tribromomethyl anion, forming a stable alkoxyphosphonium intermediate.
Sₙ2 Displacement: The bromide anion executes a clean Sₙ2 attack on the sterically unhindered C1 carbon. The thermodynamic driving force is the formation of the exceptionally strong P=O double bond in triphenylphosphine oxide (TPPO).
Mechanistic pathway of the Appel bromination reaction.
Experimental Setup & Stoichiometry
The following table summarizes the quantitative data required for a 10.0 mmol scale synthesis. A slight excess of CBr₄ and PPh₃ is utilized to drive the reaction to absolute completion.
Table 1: Reagents and Stoichiometric Ratios
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Methyl-4-penten-1-ol
100.16
1.00
10.0 mmol (1.00 g)
Starting Material
Carbon tetrabromide (CBr₄)
331.63
1.20
12.0 mmol (3.98 g)
Bromine Source
Triphenylphosphine (PPh₃)
262.29
1.25
12.5 mmol (3.28 g)
Activator / Oxygen Acceptor
Dichloromethane (DCM)
84.93
-
40 mL
Reaction Solvent
Step-by-Step Experimental Protocol
Part A: Reaction Execution
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add a magnetic stir bar.
Solvation: Dissolve 2-methyl-4-penten-1-ol (1.00 g, 10.0 mmol) and CBr₄ (3.98 g, 12.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Expert Insight: Temperature control is critical here to prevent the volatilization of the low-boiling product and to suppress side reactions.
Activation: Add PPh₃ (3.28 g, 12.5 mmol) in three equal portions over 15 minutes.
Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain) until the starting alcohol is completely consumed.
Part B: Workup and TPPO Removal Strategy
A pervasive challenge in Appel reactions is the quantitative removal of triphenylphosphine oxide (TPPO). Because the target molecule, 5-bromo-4-methylpent-1-ene, is highly non-polar and somewhat volatile, we employ a solvent-exchange precipitation strategy.
Concentration: Concentrate the reaction mixture under reduced pressure (careful: do not drop pressure below 150 mbar to avoid product loss) to approximately 10 mL.
Precipitation: Rapidly add 50 mL of ice-cold hexanes to the concentrated mixture. The highly polar TPPO will immediately crash out of solution as a dense white precipitate.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake with an additional 20 mL of cold hexanes.
Isolation: Carefully concentrate the filtrate under reduced pressure. Purify the resulting crude oil via a short silica gel plug, eluting with 100% hexanes to yield the pure 5-bromo-4-methylpent-1-ene as a clear, colorless liquid.
Step-by-step experimental workflow for synthesis and purification.
Analytical Validation
To ensure the trustworthiness and self-validating nature of the protocol, the isolated product must be verified against standard spectroscopic parameters. The absence of a broad hydroxyl stretch (~3300 cm⁻¹) in the IR spectrum and the appearance of the deshielded C5 protons in the NMR spectrum confirm successful bromination.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Title: Total Synthesis of Exiguolide Stereoisomers: Impact of Stereochemical Permutation on Reactivity, Conformation, and Biological Activity
Source: The Journal of Organic Chemistry - ACS Publications
URL: [2]
Application Notes and Protocols for the Large-Scale Synthesis of Brominated Pentenes
Abstract This comprehensive guide provides detailed protocols and in-depth scientific context for the large-scale synthesis of brominated pentenes, with a primary focus on the industrially significant compound 5-bromo-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed protocols and in-depth scientific context for the large-scale synthesis of brominated pentenes, with a primary focus on the industrially significant compound 5-bromo-1-pentene . Additionally, this document addresses the synthesis of the specific isomer 1-Pentene, 5-bromo-4-methyl- , a less common but structurally related molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require robust and scalable synthetic methodologies. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both safety and reproducibility at scale.
Introduction and Strategic Overview
Brominated alkenes are versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the dual reactivity of the alkene and alkyl bromide functional groups, which allows for a wide range of subsequent chemical transformations.[3] This document will primarily detail the large-scale synthesis of 5-bromo-1-pentene (CAS 1119-51-3), a widely used reagent.[4] Furthermore, a proposed synthetic pathway for the less common isomer, 1-Pentene, 5-bromo-4-methyl- (CAS 89490-02-8), will be presented.
The choice of a synthetic route for large-scale production is dictated by several factors, including the cost and availability of starting materials, reaction efficiency and yield, process safety, and environmental impact. For 5-bromo-1-pentene, two primary industrial routes have emerged as the most viable: the dehydrobromination of 1,5-dibromopentane and the bromination of 4-penten-1-ol.[3][5]
Large-Scale Synthesis of 5-Bromo-1-pentene
Route 1: Dehydrobromination of 1,5-Dibromopentane
This method is often favored for its cost-effectiveness, utilizing a readily available starting material.[3] The reaction involves the elimination of one equivalent of hydrogen bromide from 1,5-dibromopentane.
2.1.1. Reaction Mechanism and Rationale
The dehydrobromination is typically achieved by heating 1,5-dibromopentane in the presence of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a catalyst.[6][7] Hexamethylphosphoramide (HMPA) has been traditionally used as a catalyst, though its use is now often restricted due to toxicity concerns.[6] The reaction proceeds via an E2 elimination mechanism.
2.1.2. Detailed Experimental Protocol
Materials:
1,5-dibromopentane (100 kg)
N,N-dimethylformamide (DMF) (200 kg)
Hexamethylphosphoramide (HMPA) (3.1 kg) (Note: Handle with extreme caution in a well-ventilated area, following all institutional safety guidelines for carcinogens).
Brine solution (saturated NaCl)
Equipment:
500 L glass-lined reactor with overhead stirrer, condenser, and distillation capabilities
Heating mantle or oil bath
Receiving flasks
Separatory funnel (appropriately sized for the scale)
Vacuum distillation apparatus
Procedure:
Charge the reactor with 1,5-dibromopentane (100 kg), N,N-dimethylformamide (200 kg), and hexamethylphosphoramide (3.1 kg).[6]
Stir the mixture and heat to 150°C for 4 hours.[6]
Collect the fraction that distills over at atmospheric pressure.
Wash the collected distillate twice with 100 kg of brine solution to remove residual DMF.
Separate the organic layer and perform a final fractional distillation to obtain high-purity 5-bromo-1-pentene. A yield of approximately 71.9% can be expected.[6]
Route 2: Bromination of 4-Penten-1-ol
This route offers an alternative starting from a commercially available alcohol. The conversion of the hydroxyl group to a bromide is a standard nucleophilic substitution reaction.[8]
2.2.1. Reaction Mechanism and Rationale
Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[5][8] The reaction with PBr₃ proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.
2.2.2. Detailed Experimental Protocol
Materials:
4-penten-1-ol
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Saturated aqueous sodium bicarbonate solution
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Equipment:
Appropriately sized reaction vessel with a stirrer and addition funnel, under an inert atmosphere (e.g., nitrogen or argon)
Cooling bath (ice-water)
Separatory funnel
Rotary evaporator
Procedure:
In the reaction vessel, dissolve 4-penten-1-ol in the chosen anhydrous solvent under an inert atmosphere.
Cool the solution in an ice bath.
Slowly add the brominating agent (e.g., PBr₃) to the stirred solution.[8]
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]
Separate the organic layer and extract the aqueous layer with the organic solvent.
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purify the crude 5-bromo-1-pentene by vacuum distillation.
Use of toxic and high-boiling point solvent and catalyst, potential for diene byproducts.
Higher cost of starting material and reagents, generation of phosphorus-containing byproducts.
Proposed Synthesis of 1-Pentene, 5-bromo-4-methyl-
The synthesis of this specific isomer is not widely reported and likely requires a multi-step approach. A plausible route would start from a commercially available precursor such as 4-methyl-1-pentanol.
Proposed Synthetic Pathway
A two-step process is proposed:
Dehydration of 4-methyl-1-pentanol: This would generate a mixture of alkenes, primarily 4-methyl-1-pentene.
Allylic Bromination: The resulting alkene would then undergo allylic bromination to introduce the bromine atom at the 5-position.
Conceptual Experimental Protocol
Step 1: Dehydration of 4-methyl-1-pentanol
Heat 4-methyl-1-pentanol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and distill the resulting alkene mixture.
Carefully fractionally distill the alkene mixture to isolate 4-methyl-1-pentene.
Step 2: Allylic Bromination of 4-methyl-1-pentene
React 4-methyl-1-pentene with an allylic brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in an inert solvent like carbon tetrachloride.
The reaction should be carried out under reflux with careful monitoring to prevent side reactions.
After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
The crude product is then purified by vacuum distillation to yield 1-Pentene, 5-bromo-4-methyl-.
Visualization of Synthetic Workflows
Synthesis of 5-Bromo-1-pentene
Caption: Synthetic routes to 5-Bromo-1-pentene.
Proposed Synthesis of 1-Pentene, 5-bromo-4-methyl-
"1-Pentene, 5-bromo-4-methyl-" derivatization for analytical purposes
Title: Analytical Derivatization Strategies for 5-Bromo-4-methylpent-1-ene: Bifunctional Tagging for GC-MS and LC-MS/MS Executive Summary 5-Bromo-4-methylpent-1-ene (CAS: 89490-02-8) is a volatile, bifunctional aliphatic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Derivatization Strategies for 5-Bromo-4-methylpent-1-ene: Bifunctional Tagging for GC-MS and LC-MS/MS
Executive Summary
5-Bromo-4-methylpent-1-ene (CAS: 89490-02-8) is a volatile, bifunctional aliphatic compound characterized by a terminal olefin and a primary alkyl bromide[1][2]. In pharmaceutical development and synthetic monitoring, reactive alkyl halides are frequently scrutinized as potential mutagenic impurities (PMIs) requiring trace-level quantitation. However, the compound's lack of a strong chromophore and poor ionization efficiency in electrospray ionization (ESI) present significant analytical hurdles[3].
To overcome this, targeted chemical derivatization is required. Because the molecule possesses two distinct reactive sites, the derivatization strategy must be tailored to the analytical platform: electrophilic addition at the alkene for GC-MS structural confirmation, and nucleophilic substitution at the bromide for LC-MS/MS trace quantitation.
Mechanistic Rationale for Derivatization
Strategy 1: Dimethyl Disulfide (DMDS) Addition for GC-EI-MS
Locating the exact position of the double bond in aliphatic alkenes via standard Electron Ionization (EI) is notoriously difficult due to extensive double-bond migration during ionization. Derivatization with DMDS in the presence of an iodine catalyst converts the alkene into a stable 1,2-bis(methylthio) adduct[4]. Under EI conditions, this adduct undergoes highly predictable fragmentation between the two methylthio-bearing carbons. For a terminal alkene like 5-bromo-4-methylpent-1-ene, this yields highly diagnostic ions (e.g., m/z 61) that unambiguously pinpoint the original double bond position without thermal cleavage[5].
Strategy 2: Quaternization for HILIC-LC-MS/MS
For trace-level screening (e.g., <10 ppm), LC-MS/MS is the gold standard. However, alkyl halides do not easily protonate or deprotonate. Reacting the primary bromide with a tertiary amine, such as triethylamine (TEA) or 4-dimethylaminopyridine (4-DMAP), via an Sₙ2 mechanism generates a permanently charged quaternary ammonium cation[6]. This "fixed-charge" derivatization exponentially increases ESI sensitivity and shifts the analyte's polarity, allowing for excellent retention and separation from hydrophobic matrices using Hydrophilic Interaction Liquid Chromatography (HILIC)[7].
Workflow Visualization
Workflow for 5-bromo-4-methylpent-1-ene derivatization targeting GC-MS and LC-MS platforms.
Self-Validating Experimental Protocols
Protocol I: DMDS Derivatization for Alkene Localization (GC-MS)
Self-Validation Check: Always process a reagent blank in parallel to ensure no background thioethers co-elute with the target analyte.
Sample Preparation: Dissolve 1 mg of 5-bromo-4-methylpent-1-ene in 0.5 mL of high-purity hexane in a 2 mL glass autosampler vial.
Reagent Addition: Add 100 µL of Dimethyl Disulfide (DMDS) followed by 50 µL of a 60 mg/mL solution of iodine (I₂) in diethyl ether. The iodine acts as a mild electrophilic catalyst to initiate the anti-addition of DMDS across the pi-bond[4].
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 40°C for 4 hours. Causality: Elevated temperature accelerates the reaction, but exceeding 40°C risks volatilization of the analyte prior to adduct formation.
Quenching: Cool to room temperature and add 1 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃). Vortex vigorously for 1 minute. The organic layer must transition from dark purple/brown to colorless, validating the complete reduction of residual iodine.
Extraction & Analysis: Allow the phases to separate. Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water. Inject 1 µL into the GC-EI-MS.
Protocol II: Amine Quaternization for Trace Quantitation (LC-MS/MS)
Self-Validation Check: Monitor the MS transition of the unreacted amine to ensure the derivatization reagent is present in vast excess, which is required to drive the pseudo-first-order Sₙ2 kinetics.
Sample Preparation: Dissolve the active pharmaceutical ingredient (API) or sample matrix containing the trace 5-bromo-4-methylpent-1-ene in 1.0 mL of anhydrous Acetonitrile (ACN).
Reagent Addition: Add 100 µL of Triethylamine (TEA) (Alternatively, 4-DMAP can be used for enhanced UV/MS orthogonality)[6][7].
Incubation: Seal the reaction vessel and heat at 60°C for 16-24 hours. Causality: Primary branched alkyl halides exhibit moderate steric hindrance. A prolonged reaction time at 60°C ensures quantitative conversion without inducing thermal degradation of the resulting quaternary ammonium salt.
Dilution: Cool the sample and dilute 1:10 with the HILIC mobile phase (e.g., 90:10 ACN:Water with 10 mM Ammonium Formate, pH 3.0).
Analysis: Inject onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode[7].
Quantitative Data & Analytical Performance
The following table summarizes the expected analytical parameters and diagnostic fragmentation data for both derivatization pathways.
Table 1: Analytical performance comparison of derivatized 5-bromo-4-methylpent-1-ene. Mass-to-charge (m/z) values account for the most abundant isotopes (⁷⁹Br and ⁸¹Br).
References
Carlson, D., Roan, C., & Hector, J. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes, and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry. 4
Liao, S., Sherman, G., & Huang, Y. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. PubMed / National Science Foundation. 5
Abbott Healthcare Products BV. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. PubMed. 6
Hoffman Fine Chemicals / Molport. CAS 89490-02-8 | 5-Bromo-4-methylpent-1-ene Properties. 1
An, J., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. 7
Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. 3
Application Note: Synthetic Utility of the Terminal Vinyl Group in 5-Bromo-4-methyl-1-pentene
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Strategic Rationale & Chemoselectivity In the landscape of modern drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Application Guide & Validated Protocols
Strategic Rationale & Chemoselectivity
In the landscape of modern drug development and complex molecule synthesis, bifunctional aliphatic building blocks are highly prized for their modularity. 5-Bromo-4-methyl-1-pentene (CAS: 89490-02-8) is an exemplary scaffold, featuring a primary alkyl bromide and a terminal vinyl group.
The synthetic utility of this molecule is driven by the orthogonal reactivity of its functional groups. While the alkyl bromide serves as a classic electrophilic hub (ideal for Grignard formation or
SN2
displacement), the terminal vinyl group acts as a dynamic, sterically accessible handle for transition-metal catalysis and selective additions. Because terminal alkenes lack the steric bulk of internal olefins, they exhibit distinct kinetic profiles—acting as "Type I" highly reactive olefins in cross-metathesis[1] and demonstrating near-perfect regioselectivity in hydroboration reactions[2].
This guide details two field-proven, self-validating methodologies that leverage the vinyl group of 5-bromo-4-methyl-1-pentene to achieve rapid molecular complexity without compromising the integrity of the alkyl bromide.
Divergent synthetic workflows utilizing the vinyl group of 5-bromo-4-methyl-1-pentene.
The hydroboration of terminal alkenes is a fundamental transformation that provides direct access to primary alcohols[2]. When 5-bromo-4-methyl-1-pentene is treated with a borane source (e.g.,
BH3⋅THF
), the boron atom selectively attacks the less sterically hindered terminal carbon (
C1
)[3].
This regioselectivity defines the anti-Markovnikov outcome of the overall reaction[4]. The reaction proceeds through a concerted four-membered transition state, enforcing a syn-addition of the hydrogen and boron atoms[4]. Subsequent in-situ oxidation using alkaline hydrogen peroxide replaces the C-B bond with a C-O bond with complete retention of stereochemistry, yielding 5-bromo-4-methylpentan-1-ol[3]. Crucially, the mild conditions leave the primary alkyl bromide completely intact.
Mechanistic causality of the anti-Markovnikov hydroboration-oxidation sequence.
Step-by-Step Protocol
Reagents: 5-Bromo-4-methyl-1-pentene (1.0 equiv),
BH3⋅THF
(1.0 M in THF, 0.4 equiv), 3M NaOH (aq), 30%
H2O2
(aq), anhydrous THF.
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under argon. Causality:
BH3⋅THF
is highly moisture-sensitive; ambient water will rapidly hydrolyze it to inactive boric acid.
Hydroboration: Dissolve 5-bromo-4-methyl-1-pentene (5.0 mmol) in anhydrous THF (15 mL). Cool the solution to 0 °C in an ice bath. Add
BH3⋅THF
(2.0 mL, 2.0 mmol) dropwise over 10 minutes.
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
Oxidation: Recool the flask to 0 °C. Carefully add 3M NaOH (3.0 mL) dropwise, followed immediately by 30%
H2O2
(3.0 mL). Causality: This step is highly exothermic. The base must be added first to form the reactive hydroperoxide anion (
OOH−
) which attacks the trialkylborane.
Workup: Stir for 1 hour at room temperature. Dilute with diethyl ether (20 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
System Validation & Quality Control:
TLC Monitoring: Stain the TLC plate with
KMnO4
. The starting alkene will immediately reduce the stain (turning it brown). The disappearance of this rapid-staining spot validates the completion of step 3.
1
H NMR Validation: Confirm success by observing the complete disappearance of the vinyl multiplet at
δ
5.7 ppm and the terminal alkene doublet of doublets at
δ
5.0 ppm. The appearance of a triplet at
δ
3.6 ppm confirms the formation of the
−CH2OH
group.
Terminal alkenes are categorized as "Type I" olefins in the empirical metathesis rules established by Grubbs, meaning they undergo rapid homodimerization and cross-metathesis[1]. By utilizing a Ruthenium alkylidene catalyst (e.g., Grubbs II or Hoveyda-Grubbs II), 5-bromo-4-methyl-1-pentene can be efficiently coupled with electron-deficient "Type II" olefins like methyl acrylate[5].
The reaction proceeds via a metallacyclobutane intermediate. To suppress unwanted homodimerization of the terminal alkene, the reaction is driven thermodynamically by employing a slight excess (1.5 to 2.0 equiv) of the cross-partner[6]. The steric bulk of the catalyst and the thermodynamic stability of the product dictate a high preference for the E-isomer (trans-alkene).
Degassing: In a Schlenk flask, dissolve 5-bromo-4-methyl-1-pentene (2.0 mmol) and methyl acrylate (3.0 mmol) in anhydrous DCM (20 mL, 0.1 M). Sparge the solution with argon for 15 minutes. Causality: Oxygen degrades the Ru-alkylidene complex, leading to premature catalyst death.
Catalyst Addition: Add the Grubbs II catalyst (0.1 mmol, 85 mg) in one portion under a positive flow of argon.
Reaction: Attach a reflux condenser and heat the mixture to 40 °C (gentle reflux) for 12 hours.
Quenching: Cool to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: This is a critical self-validating step. Ethyl vinyl ether reacts with the active ruthenium species to form a stable, metathesis-inactive Fischer carbene. This prevents post-reaction isomerization or degradation during concentration.
Purification: Concentrate the dark mixture and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
System Validation & Quality Control:
Visual Cue: Upon addition of ethyl vinyl ether, the reaction mixture will shift from a deep burgundy/red to a brownish hue, visually confirming the catalyst quench.
1
H NMR Validation: Validate the stereochemistry by examining the new internal olefinic protons. You should observe a doublet and a doublet of triplets between
δ
5.8 and 6.9 ppm. An integration coupling constant of
J≈15.5
Hz definitively proves the E-geometry of the newly formed double bond.
Quantitative Data Summary
The table below summarizes the expected reaction metrics when utilizing the protocols described above, providing a benchmark for experimental validation.
Transformation
Reagents / Catalyst
Target Regio-/Stereoselectivity
Typical Yield
Reaction Time
Key
1
H NMR Validation Metric
Hydroboration-Oxidation
BH3⋅THF
,
H2O2
, NaOH
>95% Anti-Markovnikov
85 - 92%
3 h total
Disappearance of vinyl protons (
δ
5.0-5.8 ppm)
Cross-Metathesis
Grubbs II (5 mol%), Methyl Acrylate
>10:1 E/Z ratio
75 - 88%
12 h
Shift of olefinic protons to
δ
5.8-6.9 ppm (
J≈15.5
Hz)
References
"Synthesis of Secondary and Tertiary Alkylboranes via Formal Hydroboration of Terminal and 1,1-Disubstituted Alkenes", National Institutes of Health (PMC). 2
"Z-Selective Cross-Metathesis and Homodimerization of 3E-1,3-Dienes: Reaction Optimization, Computational Analysis, and Synthetic Applications", Journal of the American Chemical Society (ACS). 6
Alkene Halogenation Support Center: Troubleshooting 4-Methyl-1-Pentene Bromination
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the seemingly straightforward bromination of terminal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the seemingly straightforward bromination of terminal alkenes. While the textbook reaction of 4-methyl-1-pentene with bromine is expected to cleanly yield 1,2-dibromo-4-methylpentane, real-world bench chemistry often results in complex, difficult-to-separate mixtures.
This guide deconstructs the mechanistic causality behind these side products, provides diagnostic tools, and establishes a self-validating protocol to ensure absolute synthetic purity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my bromination of 4-methyl-1-pentene yielding a complex mixture instead of pure 1,2-dibromo-4-methylpentane?A1: The standard electrophilic addition of bromine across the double bond of 4-methyl-1-pentene proceeds via a cyclic bromonium ion intermediate. This intermediate undergoes backside attack by a bromide ion to yield the target 1,2-dibromo-4-methylpentane via anti-addition[1]. However, this pathway is highly sensitive to environmental conditions. If your reaction mixture is exposed to ambient light or trace peroxides, light initiates the homolytic cleavage of Br₂, triggering a competing free-radical chain reaction that targets the weaker allylic C-H bonds[2]. Furthermore, if nucleophilic solvents or moisture are present, they will intercept the bromonium ion before the bromide can attack, leading to halohydrins or haloethers[3].
Q2: How can I definitively distinguish between radical allylic bromination and nucleophilic trapping side products?A2: Radical allylic bromination primarily yields monobrominated alkenes (e.g., 3-bromo-4-methyl-1-pentene), preserving the carbon-carbon double bond. Conversely, nucleophilic trapping yields saturated compounds containing both a bromine atom and a hydroxyl/alkoxy group (e.g., 1-bromo-4-methylpentan-2-ol)[4][5]. You can differentiate these analytically: GC-MS will show a distinct mass difference, where the monobromide has an m/z corresponding to
[M+Br]+
, while the halohydrin will show
[M+Br+OH]+
. By ¹H NMR, radical products will exhibit vinylic protons (5.0–6.0 ppm), whereas the halohydrin will show a characteristic shift for the carbinol proton (-CH-OH) around 3.5–4.0 ppm.
Q3: My protocol requires the use of dichloromethane (DCM), but I am still seeing 1-bromo-4-methylpentan-2-ol. What is the root cause?A3: The presence of 1-bromo-4-methylpentan-2-ol indicates that water is acting as a nucleophile and outcompeting the bromide ion during the ring-opening of the bromonium ion[3][5]. Even if you are using DCM, technical-grade solvents can contain up to 0.05% water. Because water is a highly effective nucleophile, it readily attacks the more substituted carbon (C2) of the intermediate due to Markovnikov regioselectivity[4]. To eliminate this side product, you must use strictly anhydrous DCM and oven-dry your glassware.
Section 2: Diagnostic Data Summary
Use the following quantitative data table to identify the root cause of your specific side products based on their analytical signatures.
~3.7 ppm (m, 1H, -CHOH-), broad singlet ~2.5 ppm (-OH)
Allylic Bromide
3-bromo-4-methyl-1-pentene
UV light / Peroxides (Radical)
m/z 163 (monobromide, alkene)
~5.8 ppm (m, 1H, =CH-), ~5.1 ppm (d, 2H, =CH₂)
Haloether
1-bromo-2-methoxy-4-methylpentane
Trace methanol stabilizer in DCM
m/z 195 (monobromide + OMe)
~3.3 ppm (s, 3H, -OCH₃)
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity and eliminate side-product formation, this protocol is designed as a self-validating system. The inclusion of an internal temperature probe and a visual colorimetric endpoint ensures that the reaction kinetics are strictly controlled, preventing thermal runaway and radical initiation.
Materials Required:
4-methyl-1-pentene (99%, distilled over CaH₂ prior to use)
System Preparation (Moisture & Light Exclusion): Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an internal thermocouple, and an argon inlet. Wrap the flask and addition funnel entirely in aluminum foil. Causality: Blocking ambient UV light strictly suppresses the homolytic cleavage of Br₂, preventing the radical allylic bromination pathway[2].
Substrate Loading: Inject 50 mL of anhydrous DCM and 10.0 g (119 mmol) of 4-methyl-1-pentene into the flask under argon. Cool the mixture to -5 °C using an ice-salt bath. Causality: Low temperatures stabilize the bromonium ion intermediate and reduce the kinetic energy available for carbocation rearrangements or radical propagation[1].
Bromine Addition: In the foil-wrapped addition funnel, prepare a solution of 19.0 g (119 mmol) of Br₂ in 20 mL of anhydrous DCM. Add this solution dropwise over 60 minutes.
In-Process Control (IPC) - Temperature & Color: Monitor the internal thermocouple. The addition rate must be controlled so the internal temperature does not exceed 0 °C. The reaction is self-indicating: the deep orange-red color of Br₂ should dissipate almost instantly upon contacting the alkene solution[3]. Validation: If the orange color persists for more than 10 seconds between drops, pause the addition; this indicates the alkene is consumed or the electrophilic addition has stalled.
Quenching: Once addition is complete and a faint orange tint persists (indicating a slight excess of Br₂), add 5 drops of cyclohexene to consume the residual bromine. Then, add 20 mL of cold 10% aqueous Na₂S₂O₃ and stir vigorously for 5 minutes. Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide salts, preventing post-reaction oxidation or unwanted halogenation during workup.
Workup and Isolation: Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (avoiding water bath temperatures above 30 °C to prevent dehydrohalogenation) to yield pure 1,2-dibromo-4-methylpentane as a pale oil[5].
Section 4: Troubleshooting Logical Workflow
Troubleshooting logical workflow for 4-methyl-1-pentene bromination side products.
References
Methylpentene - Grokipedia. Grokipedia.
5.
Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
Reaction of Alkenes with Bromine. Chemistry Steps.
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-methyl-1-pentene
Welcome to the Technical Support Center for the synthesis of 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8) [1]. This guide is designed for researchers and drug development professionals aiming to scale up or troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8) [1]. This guide is designed for researchers and drug development professionals aiming to scale up or troubleshoot the bromination of 2-methyl-4-penten-1-ol [5]. By leveraging mechanistic insights and field-proven protocols, this center will help you eliminate common bottlenecks such as alkene isomerization, product volatility, and byproduct contamination.
Process Overview
The most reliable method for synthesizing 5-bromo-4-methyl-1-pentene is the Appel Reaction [3]. This approach utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert the primary alcohol into an alkyl bromide via a highly stereospecific, neutral Sₙ2 mechanism [4].
Workflow for the Appel bromination of 2-methyl-4-penten-1-ol.
Mechanistic Insights & Reagent Selection (FAQ)
Q: Why is the Appel reaction recommended over standard Phosphorus Tribromide (PBr₃) for this specific molecule?A: The starting material, 2-methyl-4-penten-1-ol, contains a terminal alkene. Traditional bromination with PBr₃ generates hydrobromic acid (HBr) as a highly acidic byproduct. In the presence of HBr, the terminal alkene can undergo unwanted Markovnikov addition, leading to dibrominated impurities and significant yield losses. The Appel reaction operates under strictly neutral conditions, preserving the integrity of the double bond [3].
Q: How do the different bromination methods compare quantitatively?A: The table below summarizes the expected outcomes based on the chosen reagent system.
Table 1: Comparison of Bromination Methods for 2-Methyl-4-penten-1-ol
Bromination Method
Expected Yield
Chemoselectivity
Primary Byproducts
Key Operational Challenge
Appel (CBr₄ / PPh₃)
80–90%
Excellent (Neutral)
TPPO, CHBr₃
Removal of stoichiometric TPPO
PBr₃
40–60%
Poor (Acidic)
Dibromides, Phosphites
HBr addition across the alkene
NBS / PPh₃
75–85%
Good (Mildly acidic)
TPPO, Succinimide
Co-elution of succinimide
Standard Operating Procedure (SOP)
This self-validating protocol utilizes the Appel reaction to ensure high yields and high purity.
Reagents:
2-Methyl-4-penten-1-ol (1.0 equiv)
Triphenylphosphine (PPh₃, 1.2 equiv)
Carbon tetrabromide (CBr₄, 1.25 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Activation of the Phosphine: In an oven-dried, argon-purged round-bottom flask, dissolve PPh₃ and CBr₄ in anhydrous DCM (to achieve a 0.2 M solution relative to the substrate). Stir the mixture at 0 °C for 15 minutes.
Self-Validation Check: The solution will transition to a pale yellow/orange color. This visual cue confirms the formation of the reactive bromophosphonium intermediate [4].
Substrate Addition: Slowly add 2-methyl-4-penten-1-ol dropwise via a syringe. Maintain the reaction flask at 0 °C to control the exothermic nature of the Sₙ2 displacement.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Stain the TLC plate with KMnO₄; the terminal alkene will rapidly reduce the stain, appearing as a bright yellow spot against a purple background. The target bromide (R_f ~0.8) will run significantly higher than the starting alcohol (R_f ~0.3).
Controlled Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Critical Parameter: Do not drop the vacuum below 250 mbar, and keep the water bath below 25 °C to prevent product volatilization.
TPPO Precipitation: Add 3–4 volumes of ice-cold pentane to the concentrated crude residue and triturate vigorously. Triphenylphosphine oxide (TPPO) will crash out as a dense white precipitate.
Filtration and Polish: Filter the suspension through a short pad of silica gel, washing with additional cold pentane. Carefully concentrate the filtrate (again, >250 mbar) to yield pure 5-bromo-4-methyl-1-pentene as a clear oil.
Troubleshooting Guide
Even with a robust protocol, specific physical properties of the target molecule can cause issues. Use the logic tree and Q&A below to diagnose failures.
Diagnostic logic tree for troubleshooting low bromination yields.
Q: The TLC showed 100% conversion, but my isolated yield is only 20%. Where did my product go?A: You have likely lost your product to the vacuum pump. 5-Bromo-4-methyl-1-pentene is a low-molecular-weight haloalkene and is highly volatile (boiling point: ~36 °C at 14 Torr) [2]. If you use standard rotary evaporator settings (e.g., 50 mbar at 40 °C) to remove the DCM or pentane, the product will co-evaporate with the solvent.
Resolution: Always keep the rotary evaporator water bath below 25 °C. When removing DCM, do not drop the pressure below 250 mbar. When removing pentane, keep the pressure above 300 mbar.
Q: My ¹H-NMR spectrum shows a massive multiplet in the aromatic region (7.4–7.7 ppm). How do I remove this impurity?A: This multiplet corresponds to Triphenylphosphine oxide (TPPO), the primary thermodynamic byproduct of the Appel reaction [4]. Because your target molecule is highly non-polar, you can exploit solubility differences rather than relying solely on column chromatography.
Resolution: TPPO is highly soluble in DCM but practically insoluble in cold aliphatic solvents. Before running a column, triturate your crude mixture with ice-cold pentane. The TPPO will precipitate out, allowing you to remove >95% of it via simple filtration.
Q: I tried using PBr₃ to save costs, but I am seeing multiple spots on my TLC that run close to the product. What are they?A: Those are likely dibrominated side products. PBr₃ generates HBr during the reaction. Because your substrate has an unprotected terminal alkene, the HBr performs an electrophilic addition across the double bond.
Resolution: If you must use PBr₃, you must add a weak, non-nucleophilic base (such as pyridine or solid NaHCO₃) to scavenge the HBr as it forms. However, switching to the Appel reaction is the most definitive fix.
References
Wikipedia. "Appel reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]
OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide". OrgoSolver Reaction Database. Available at:[Link]
ACS Publications. "Total Synthesis of Exiguolide Stereoisomers: Impact of Stereochemical Permutation on Reactivity, Conformation, and Biological Activity". The Journal of Organic Chemistry. Available at:[Link]
Troubleshooting
Technical Support Center: A Guide to Preventing the Decomposition of 5-Bromo-4-methyl-1-pentene
Welcome to the Technical Support Center for "1-Pentene, 5-bromo-4-methyl-" (CAS No. 89490-02-8).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for "1-Pentene, 5-bromo-4-methyl-" (CAS No. 89490-02-8). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bromoalkene in their synthetic endeavors. As a molecule possessing both a reactive allylic bromide and a terminal double bond, its stability is paramount to achieving successful and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with its decomposition.
Understanding the Instability of 5-Bromo-4-methyl-1-pentene
The inherent reactivity of 5-bromo-4-methyl-1-pentene stems from two key structural features: the terminal alkene and the secondary allylic bromide. The allylic C-H bonds are weakened due to the adjacent π-system, making them susceptible to radical abstraction.[1][2] The double bond itself is prone to oxidation and electrophilic addition.[3][4] This dual reactivity necessitates careful handling and storage to prevent degradation.
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering practical solutions.
Storage and Handling
Q1: I've noticed a discoloration (yellow to brown) in my sample of 5-bromo-4-methyl-1-pentene upon storage. What is causing this, and is the material still usable?
A1: Discoloration is a common indicator of decomposition. The primary culprits are exposure to light, air (oxygen), and elevated temperatures. These conditions can initiate free-radical chain reactions or oxidation.
Causality: Light, particularly UV light, can induce the homolytic cleavage of the weak C-Br bond or allylic C-H bonds, generating bromine and alkyl radicals. These radicals can then propagate, leading to the formation of colored byproducts and polymeric materials. Oxygen can also react with the molecule, especially at the double bond, to form peroxides and other oxidation products.[5]
Troubleshooting & Prevention:
Storage: Always store 5-bromo-4-methyl-1-pentene in an amber glass bottle to protect it from light. The bottle should be tightly sealed to minimize contact with air. For long-term storage, flushing the headspace with an inert gas like argon or nitrogen is highly recommended. Store the container in a refrigerator at 2-8°C.
Usability: The usability of a discolored sample depends on the extent of decomposition and the nature of your intended reaction. Minor discoloration might indicate the presence of a small amount of impurities that may not interfere with all applications. However, for sensitive reactions, such as those involving organometallic reagents, it is crucial to use pure material. It is advisable to purify the discolored material by vacuum distillation before use.
Q2: My 5-bromo-4-methyl-1-pentene arrived with a piece of copper wire in the bottle. What is its purpose, and should I remove it?
A2: The copper wire acts as a stabilizer.[6] It is there to quench free radicals and prevent the auto-catalytic decomposition of the bromoalkene.
Mechanism of Stabilization: Copper can act as a radical scavenger. It can terminate radical chain reactions by reacting with alkyl or bromine radicals, preventing them from propagating and causing further decomposition.
Should you remove it?
For Storage: Leave the copper stabilizer in the bottle during storage. It provides continuous protection against decomposition.
For Reactions: Whether you need to remove the copper before your reaction depends on the specific chemistry you are performing. Copper can interfere with certain reactions, particularly those involving organometallic reagents (e.g., Grignard reagents, organolithiums) or certain transition metal catalysts.[7] If your reaction is sensitive to copper, it must be removed.
Stabilization and Purification
Q3: How do I add a stabilizer to a freshly synthesized or purified batch of 5-bromo-4-methyl-1-pentene?
A3: Adding a copper stabilizer is a straightforward and effective way to prolong the shelf-life of your compound.
Protocol for Adding a Copper Stabilizer:
Obtain a small piece of copper, such as copper turnings or a small piece of copper wire.
Ensure the copper is clean and free of oxides. If necessary, wash the copper with dilute hydrochloric acid to remove any oxide layer, followed by rinsing with deionized water and then a volatile organic solvent (like acetone or ethanol), and dry it completely.
Add the clean, dry copper to your container of 5-bromo-4-methyl-1-pentene. A small piece is usually sufficient for typical laboratory-scale quantities.
Store the stabilized compound under the recommended conditions (refrigerated, in the dark, under an inert atmosphere).
Q4: I need to use the 5-bromo-4-methyl-1-pentene for a Grignard reaction, so I must remove the copper stabilizer. What is the best procedure for this?
A4: Removing the copper stabilizer is essential for many reactions. A simple and effective method is to wash the organic compound with an aqueous solution that can complex with copper.
Protocol for Removing Copper Stabilizer:
Dissolve the 5-bromo-4-methyl-1-pentene in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
Transfer the solution to a separatory funnel.
Wash the organic solution with a saturated aqueous solution of ammonium chloride or a dilute ammonium hydroxide solution.[8][9] Ammonia forms a water-soluble tetraamminecopper(II) complex, which is a deep blue color, effectively extracting the copper into the aqueous layer.[9]
Repeat the washing until the aqueous layer is no longer colored.
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Filter to remove the drying agent.
Remove the solvent under reduced pressure. For immediate use, it is best to use the freshly prepared, stabilizer-free compound. If storage is necessary, do so under an inert atmosphere in the refrigerator for a very limited time.
Decomposition During Reactions
Q5: I am trying to perform a substitution reaction on the bromide, but I am getting a significant amount of a byproduct with a different double bond position. What is happening?
A5: You are likely observing products resulting from an allylic rearrangement. This occurs because the reaction may proceed through a resonance-stabilized allylic carbocation or radical intermediate.[10]
Mechanism of Allylic Rearrangement:
SN1-type reactions: If the reaction conditions favor the formation of a carbocation (e.g., with a weak nucleophile in a polar protic solvent), the resulting allylic carbocation will have two resonance structures. The incoming nucleophile can then attack at either of the electron-deficient carbons, leading to a mixture of constitutional isomers.
Radical reactions: Similarly, if the reaction proceeds via a radical mechanism, the intermediate allylic radical is also resonance-stabilized, and the subsequent reaction can occur at either of the two carbons sharing the radical character.[11]
Troubleshooting & Prevention:
To favor direct substitution (SN2), use a strong, non-hindered nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, or acetone).
Keep the reaction temperature as low as possible to disfavor elimination and rearrangement pathways.[12]
If you are performing a radical reaction, be aware that a mixture of products is likely if the two resonance forms of the allylic radical are not equivalent.
Q6: My reaction mixture is turning dark, and I am isolating a complex mixture of products, including some that appear to be of higher molecular weight. What could be the cause?
A6: This is often indicative of polymerization or extensive decomposition. The terminal alkene is susceptible to polymerization, especially under radical conditions or in the presence of acid or heat.[13]
Causality:
Radical Polymerization: Free radicals, which can be generated by light, heat, or radical initiators, can add across the double bond, initiating a chain polymerization reaction.
Cationic Polymerization: Trace amounts of acid can protonate the double bond, forming a carbocation which can then be attacked by another molecule of the alkene, leading to polymerization.
Troubleshooting & Prevention:
Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to exclude oxygen, which can promote radical formation.
Protect your reaction from light.
Use purified, freshly distilled reagents and solvents to eliminate impurities that could initiate decomposition.
If your reaction conditions are harsh (e.g., high temperature), consider if a milder alternative is possible.
Q7: I am observing byproducts that seem to result from the cleavage of the carbon-carbon double bond. How can this be prevented?
A7: The cleavage of the double bond is a result of oxidation. This can happen if your reaction is inadvertently exposed to strong oxidizing agents or conditions that promote oxidation.
Mechanism of Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) can cleave the double bond, forming ketones or carboxylic acids.[4][14] Even under less vigorous conditions, prolonged exposure to air (oxygen) can lead to the formation of peroxides which can then decompose and lead to cleavage products.[5]
Troubleshooting & Prevention:
Scrupulously exclude oxidizing agents from your reaction unless they are a desired reagent.
Perform your reaction under an inert atmosphere.
Use solvents that are free of peroxides. Ethers, for example, are known to form explosive peroxides upon storage in the presence of air and light. Always test for and remove peroxides from such solvents before use.
Summary of Best Practices
To minimize the decomposition of 5-bromo-4-methyl-1-pentene, adhere to the following guidelines:
Parameter
Recommendation
Rationale
Storage
Refrigerate (2-8°C), in the dark (amber bottle), under an inert atmosphere (Ar or N₂).
Prevents thermal, photo-induced, and oxidative decomposition.
Stabilization
Store with a copper stabilizer (e.g., copper wire or turnings).
Quenches free radicals to inhibit polymerization and decomposition.
Handling
Handle under an inert atmosphere whenever possible. Use clean, dry glassware.
Minimizes exposure to air and moisture, which can initiate decomposition pathways.
Purification
If necessary, purify by vacuum distillation to remove non-volatile impurities and decomposition products.
Ensures the use of high-purity material for sensitive reactions.
Stabilizer Removal
For copper-sensitive reactions, remove the stabilizer by washing with an aqueous ammonium chloride or ammonia solution.
Prevents interference of copper with the desired chemical transformation.
Reaction Conditions
Use the mildest possible reaction conditions (temperature, reagents). Protect reactions from light.
Minimizes side reactions such as elimination, rearrangement, and polymerization.
Visualizing Decomposition Pathways and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the key decomposition pathways and the points of intervention.
Caption: Key factors leading to the decomposition of 5-bromo-4-methyl-1-pentene and corresponding preventative measures.
References
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
Chemistry Steps. (2026, January 4). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
OrgoSolver. (n.d.). Alkene Reactions: Oxidative cleavage with hot KMnO4, then H3O+ (heat). Retrieved from [Link]
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, October 26). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to ketones/carboxylic acids using KMnO4. Retrieved from [Link]
scienceman. (2014, February 9). Allylic Bromination Using NBS. Retrieved from [Link]
OpenStax. (2023, September 20). 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. In Organic Chemistry. Retrieved from [Link]
Strassner, T., & Houk, K. N. (1999). Establishing the (3 + 2) Mechanism for the Permanganate Oxidation of Alkenes by Theory and Kinetic Isotope Effects. The Journal of Organic Chemistry, 64(2), 541–544. [Link]
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291. [Link]
University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. Retrieved from [Link]
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]
Christie, A. Z., & Parasram, M. (2022). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. Molecules, 27(19), 6598. [Link]
Master Organic Chemistry. (2025, December 12). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
Darabi, H. R., Kiakojouri, A. A., & Aghapoor, K. (2025, May 10). Direct vicinal cyano- and nitro-hydroxylation of alkenes: A review to construction of the biologically and synthetically β. Journal of the Iranian Chemical Society, 22(5), 1235-1250. [Link]
Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from [Link]
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286-1291. [Link]
Organic Chemistry Data. (n.d.). Workup for Removing Copper Salts. Retrieved from [Link]
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291. [Link]
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
Encyclopedia.pub. (2023, April 20). The Functionalization of Alkenes. Retrieved from [Link]
ResearchGate. (n.d.). Enzymatic oxidation of alkenes. Retrieved from [Link]
Dan, O. R., & Madsen, R. (2025). Copper Photoredox-Catalyzed Allylation of Imines with Allylic Bromides. ChemCatChem, 17(17), e202500743. [Link]
Brainly.in. (2022, August 18). Explain the mechanisms of alkaline hydrolysis of Bromoethane. Retrieved from [Link]
Pribyl, J. G., & Schomaker, J. M. (2025). Mechanism of Alkene Hydrofunctionalization by Oxidative Cobalt(salen) Catalyzed Hydrogen Atom Transfer. Journal of the American Chemical Society. [Link]
Chemical Synthesis. (n.d.). Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene. Retrieved from [Link]
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
Quora. (2023, May 13). How to remove copper on the surface of materials. Retrieved from [Link]
Li, W., et al. (2022). Copper-Catalyzed Yne-Allylic Substitutions Using Stabilized Nucleophiles. ACS Catalysis, 12(12), 7056–7063. [Link]
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
Kornfilt, D. J. P., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6849–6853. [Link]
Van de Pas, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1357–1363. [Link]
Semantic Scholar. (n.d.). Isomerization and decomposition reactions in the pyrolysis of branched hydrocarbons: 4-methyl-1-pentyl radical. Retrieved from [Link]
Chen, J., & Alexakis, A. (2024). Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates. Chemical Science, 15(20), 7335–7358. [Link]
University of Wisconsin-Green Bay. (2006, September 20). Chemistry 110 - Experiment 4 Addenda. Retrieved from [Link]
PubChem. (n.d.). 5-bromo-4-(bromomethyl)pent-1-ene. Retrieved from [Link]
Technical Support Center: A Guide to the Purity and Purification of 1-Pentene, 5-bromo-4-methyl-
Welcome to our dedicated technical support center for "1-Pentene, 5-bromo-4-methyl-" (CAS 89490-02-8). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this vers...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for "1-Pentene, 5-bromo-4-methyl-" (CAS 89490-02-8). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. We understand that the purity of your starting materials is paramount to the success of your experiments. This document provides in-depth troubleshooting advice and frequently asked questions regarding the common impurities found in 1-Pentene, 5-bromo-4-methyl- and the most effective methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a commercial or freshly synthesized batch of 1-Pentene, 5-bromo-4-methyl-?
The impurity profile of 1-Pentene, 5-bromo-4-methyl- is largely dependent on its synthetic route. A common and efficient method for its preparation is the bromination of 4-methyl-4-penten-1-ol.[1][2] Based on this, you can anticipate the following impurities:
Unreacted Starting Material: The most common impurity is the precursor alcohol, 4-methyl-4-penten-1-ol. Its presence indicates an incomplete reaction.
Solvent Residues: Solvents used during the synthesis and workup, such as diethyl ether, dichloromethane, or toluene, may be present in trace amounts.
Byproducts from the Brominating Agent: If phosphorus tribromide (PBr₃) is used, residual phosphorous-based acidic byproducts may be present.[3]
Side-Reaction Products: Although less common for this primary alcohol, side reactions can lead to the formation of ethers or other brominated species.
Q2: I've noticed an unexpected peak in my NMR spectrum. How can I identify the impurity?
Identifying unknown peaks is a common challenge. Here's a systematic approach:
Compare with Starting Material Spectra: The first step is to compare the NMR of your impure sample with the spectrum of the starting alcohol, 4-methyl-4-penten-1-ol.
Check for Common Solvent Peaks: Consult established tables of NMR solvent impurities to rule out contamination from residual solvents.
Consider Byproducts: The chemical shifts of potential byproducts can be predicted. For instance, an ether byproduct would exhibit characteristic signals in the 3-4 ppm region of the ¹H NMR spectrum.
Utilize 2D NMR Techniques: If the impurity is present in a significant amount, 2D NMR experiments like COSY and HSQC can help to elucidate its structure.
Q3: My batch of 1-Pentene, 5-bromo-4-methyl- has a yellowish tint. Is this a cause for concern?
A yellowish tint can indicate the presence of impurities, possibly from decomposition or residual reagents. While it may not always interfere with your reaction, it is best practice to purify the material, especially for sensitive applications. Distillation is highly effective at removing non-volatile colored impurities.
Q4: What are the recommended storage conditions for purified 1-Pentene, 5-bromo-4-methyl-?
To maintain the purity of 1-Pentene, 5-bromo-4-methyl-, it should be stored in a cool, dark place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Troubleshooting Guide: Purification of 1-Pentene, 5-bromo-4-methyl-
This section provides detailed protocols and the scientific rationale behind the recommended purification techniques.
Issue 1: Presence of Acidic Impurities
Symptom: Your organic layer is difficult to dry, or you observe broad peaks in your NMR spectrum. This is often due to residual acidic byproducts from the brominating agent.
Solution: Aqueous Workup
A standard aqueous workup is highly effective for removing water-soluble and acidic impurities.
Experimental Protocol:
Dissolution: Dissolve the crude 1-Pentene, 5-bromo-4-methyl- in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any acidic byproducts. You may observe gas evolution (CO₂), so vent the separatory funnel frequently.
Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Causality Behind the Choices:
Sodium Bicarbonate Wash: The bicarbonate ion is a weak base that effectively neutralizes acidic impurities, converting them into their corresponding salts, which are readily soluble in the aqueous phase.
Brine Wash: The high salt concentration in the brine solution reduces the solubility of water in the organic layer, a phenomenon known as "salting out."
Issue 2: Presence of Non-Volatile Impurities and Unreacted Starting Material
Symptom: Your crude product contains the starting alcohol (4-methyl-4-penten-1-ol) or other high-boiling point impurities.
Solution: Vacuum Distillation
Vacuum distillation is the most effective method for purifying 1-Pentene, 5-bromo-4-methyl- from non-volatile or less volatile impurities.[3]
Table 1: Physical Properties
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
1-Pentene, 5-bromo-4-methyl-
163.06
36 @ 14 Torr
4-methyl-4-penten-1-ol
100.16
153 @ 760 Torr
Experimental Protocol:
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
Sample Preparation: Place the crude, dried 1-Pentene, 5-bromo-4-methyl- into the distillation flask with a magnetic stir bar for smooth boiling.
Distillation:
Slowly apply vacuum to the system.
Once the desired pressure (around 14 Torr) is stable, begin to gently heat the distillation flask.
Collect any low-boiling forerun in a separate receiving flask.
Monitor the temperature at the distillation head. The temperature should stabilize around 36 °C at 14 Torr.
Collect the fraction that distills at a constant temperature. This is your purified product.
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Expertise & Experience Insights:
Why Vacuum Distillation? The boiling point of 1-Pentene, 5-bromo-4-methyl- at atmospheric pressure would be significantly higher, increasing the risk of decomposition. Distillation under reduced pressure lowers the boiling point, allowing for a safer and more efficient purification.
Smooth Boiling is Crucial: The use of a stir bar or boiling chips is essential to prevent bumping, which can lead to inaccurate temperature readings and contamination of the distillate.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of crude 1-Pentene, 5-bromo-4-methyl-.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene. Retrieved from [Link]
Shaanxi Bloom Tech Co., Ltd. (2023, July 12). How is 5-Bromo-1-pentene synthesized. Retrieved from [Link]
Sciencemadness Discussion Board. (2012, December 31). 4-bromobutanoic acid from 5-bromo-1-pentene. Retrieved from [Link]
Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
The Royal Society of Chemistry. (2021). Transfer and Amplification of Cyanostilbene Molecular Function to Advanced Flexible Optical Paints through Self-Crosslinkable Side-Chain Liquid Crystal Polysiloxanes. Retrieved from [Link]
Process Scale-Up & Troubleshooting Center: 5-Bromo-4-methyl-1-pentene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when scaling up the synthesis of 5-bromo-4-methyl-1-pentene from 2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when scaling up the synthesis of 5-bromo-4-methyl-1-pentene from 2-methyl-4-penten-1-ol .
Converting a primary alcohol with an adjacent branched methyl group presents unique scale-up challenges. While the transformation is a straightforward deoxybromination, the choice of reagent dictates whether your primary hazard will be thermodynamic (exotherm/runaway) or purification-based (byproduct removal) .
Process Overview & Route Selection
Scale-up workflows for 5-bromo-4-methyl-1-pentene synthesis and critical control points.
Quantitative Comparison of Bromination Routes
Before troubleshooting, it is critical to align your scale-up strategy with your facility's capabilities.
Metric
Route A: Phosphorus Tribromide (
PBr3
)
Route B: Appel Reaction (
CBr4/PPh3
)
Atom Economy
High (Byproduct:
H3PO3
)
Low (Byproducts:
CHBr3
, TPPO)
Exothermicity
Severe (Requires cryogenic dosing)
Mild to Moderate
Rearrangement Risk
Moderate (Requires strict thermal control)
Negligible (Strictly
SN2
)
Purification
Aqueous quench, phase separation
Filtration of metal-TPPO complex
Cost at Scale
Low
High
Troubleshooting Guide & FAQs
Route A:
PBr3
Deoxybromination Issues
Q1: During our 10 kg
PBr3
scale-up, we observed a 15% yield of a rearranged tertiary bromide byproduct. How do we prevent this?Causality: The conversion of 2-methyl-4-penten-1-ol to 5-bromo-4-methyl-1-pentene via
PBr3
proceeds through an alkyl phosphite intermediate, followed by an
SN2
displacement (1[1]). While
PBr3
is chosen specifically to avoid the carbocation (
SN1
) rearrangements common with
HBr
, the reaction is violently exothermic due to the thermodynamic driving force of
P=O
bond formation (2[2]). If the heat removal capacity of your reactor is exceeded, localized thermal spikes occur. Elevated temperatures increase the
SN1
character of the displacement. Because the primary carbon is adjacent to a tertiary center (C2 of the starting alcohol), a transient carbocation will rapidly undergo a 1,2-hydride shift to form a more stable tertiary carbocation, yielding 4-bromo-4-methyl-1-pentene instead of the desired product.
Solution: Implement cryogenic dosing. Maintain the internal temperature (
Tr
) rigidly below 15 °C during the entire
PBr3
addition phase to lock the reaction into the
SN2
kinetic pathway (3[3]).
Q2: Our aqueous quench of the
PBr3
reaction resulted in a delayed thermal runaway and acidic gas evolution. What went wrong?Causality: Unreacted
PBr3
and intermediate phosphonyl bromides react violently with water to generate hydrobromic acid (
HBr
) and heat (4[4]). In a biphasic mixture (organic solvent/water), poor mass transfer can delay hydrolysis. Once sufficient mixing is achieved, the accumulated reagents hydrolyze simultaneously, causing a delayed exotherm and off-gassing.
Solution: Utilize the "Reverse Quench" protocol (detailed in Section 3) to ensure immediate, controlled hydrolysis.
Route B: Appel Reaction & TPPO Removal
Q3: We are using the Appel reaction (
CBr4/PPh3
) to ensure high purity, but column chromatography for triphenylphosphine oxide (TPPO) removal is a bottleneck at the pilot scale. How can we bypass this?Causality: The Appel reaction is highly reliable but atom-inefficient, generating stoichiometric TPPO. TPPO is highly polar and crystalline, causing it to co-elute with or trap products. At scale, chromatography is economically and environmentally unviable. However, the phosphoryl oxygen in TPPO is a strong Lewis base. By introducing a Lewis acid such as
CaBr2
or
ZnCl2
, you can form a highly insoluble coordinate complex (e.g.,
CaBr2⋅TPPO
) in ethereal or aromatic solvents (5[5], 6[6]).
Solution: Utilize the metal-salt precipitation protocol to filter out >95% of the TPPO directly from the crude mixture without silica gel (7[7]).
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Scalable
PBr3
Bromination
Objective: Convert 2-methyl-4-penten-1-ol to 5-bromo-4-methyl-1-pentene while suppressing thermal runaway and 1,2-hydride shifts.
System Preparation: Charge a jacketed reactor with 2-methyl-4-penten-1-ol (1.0 eq) and anhydrous 2-MeTHF (5 volumes). Cool the reactor jacket to 0 °C.
Causality: 2-MeTHF is chosen over DCM for a better environmental profile and a higher boiling point, providing a wider thermal safety margin (3[3]).
Cryogenic Dosing: Slowly dose
PBr3
(0.4 eq) via an addition funnel.
Causality: The formation of the
P=O
bond drives a massive exotherm. Slow addition ensures the heat generation rate does not exceed the reactor's cooling capacity.
Validation Check: Internal temperature (
Tr
) must not exceed 15 °C . If
Tr
> 15 °C, pause dosing immediately to prevent
SN1
rearrangement pathways.
Maturation: Warm the reactor to 20 °C and stir for 2 hours.
Validation Check: GC-FID analysis must show >99% consumption of the starting alcohol.
Reverse Quench: Transfer the reaction mixture slowly into a secondary vessel containing vigorously stirred, cold (5 °C) saturated aqueous
NaHCO3
(3 volumes).
Causality: Reverse quenching prevents the delayed exotherm associated with biphasic pooling of unreacted
PBr3
and water (4[4]).
Objective: Remove stoichiometric TPPO from the 5-bromo-4-methyl-1-pentene product without the use of silica gel.
Solvent Exchange: Post-reaction, concentrate the crude mixture under reduced pressure to a minimal volume, then dilute with toluene or MTBE (5 volumes).
Causality: TPPO precipitation is highly dependent on solvent polarity; ethereal solvents and toluene maximize the insolubility of the metal-TPPO complex (7[7]).
Complexation: Add anhydrous
CaBr2
or
ZnCl2
(1.5 eq relative to
PPh3
used) as a solid.
Causality: The Lewis acidic metal coordinates with the Lewis basic phosphoryl oxygen of TPPO, forming an insoluble adduct (5[5]).
Agitation: Stir vigorously (800–1000 rpm) at room temperature for 2 hours.
Validation Check: Visual confirmation of a dense, white precipitate in the reactor.
Filtration: Filter the slurry through a pad of Celite. Wash the filter cake with a minimal amount of cold MTBE.
Validation Check: Concentrate the filtrate and analyze via
31P
NMR; the signal at ~29 ppm (TPPO) should be reduced by >95% (7[7]).
Technical Support Center: Impurity Profiling & Troubleshooting for 5-Bromo-4-methyl-1-pentene
Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists. Executive Summary The synthesis of 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8) is a critical step in the development of complex...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists.
Executive Summary
The synthesis of 5-bromo-4-methyl-1-pentene (CAS: 89490-02-8) is a critical step in the development of complex active pharmaceutical ingredients (APIs). Typically synthesized from 2-methyl-4-penten-1-ol via the Appel reaction or phosphorus tribromide (PBr3), the resulting alkyl halide is prone to specific impurity profiles, including unreacted starting materials, regioisomers, and heavy reaction byproducts[1]. This guide provides field-proven, self-validating analytical methodologies to troubleshoot and quantify these impurities, ensuring downstream synthetic integrity.
Diagnostic Analytical Workflow
To establish a comprehensive impurity profile, multiple orthogonal analytical techniques must be employed. The decision tree below outlines the optimal instrumentation for each class of impurity.
Analytical workflow for comprehensive impurity profiling of 5-bromo-4-methyl-1-pentene.
Troubleshooting & FAQs: Impurity Detection
Q1: We are experiencing co-elution of 5-bromo-4-methyl-1-pentene and the starting material (2-methyl-4-penten-1-ol) on our standard GC column. How do we resolve this?A: Co-elution is common on non-polar columns (e.g., DB-1 or DB-5) because the boiling points of the alcohol and the alkyl bromide are too similar. Causality: Separation must be driven by polarity rather than boiling point. Switch to a mid-polarity column such as a DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), which is the industry standard for alkyl halides[2]. The cyanopropyl groups provide strong dipole-dipole interactions that selectively retain the polar hydroxyl group of the unreacted alcohol, effectively resolving it from the non-polar bromide.
Q2: Our GC injection port is fouling rapidly, and we see a broad, high-boiling peak in our Appel reaction batches. What is this, and how should we analyze it?A: You are detecting Triphenylphosphine Oxide (TPPO), a stoichiometric thermodynamic sink produced during the Appel reaction[1]. Causality: TPPO has a very high boiling point and will condense in GC liners, causing peak broadening and carryover. Do not use GC for TPPO quantification. Instead, analyze the batch using HPLC-UV at 254 nm. To protect your GC system, triturate your sample with cold pentane prior to GC analysis; the alkyl bromide will remain soluble, while the TPPO will precipitate and can be filtered out[1].
Q3: How can I definitively distinguish between the desired terminal alkene and internal alkene regioisomers?A: Trace acid during bromination can catalyze double-bond migration, converting the terminal alkene into an internal alkene (e.g., 5-bromo-4-methyl-2-pentene). 1H-NMR is the most authoritative method for this distinction. The terminal alkene (=CH2) protons appear as distinct multiplets around 5.00–5.10 ppm. If isomerization occurs, these signals diminish, and new internal =CH- protons emerge further downfield near 5.30–5.50 ppm.
Q4: What is the recommended protocol for residual moisture determination without causing degradation of the alkyl halide?A: For trace moisture (<0.1%) in alkyl halides, Coulometric Karl Fischer (KF) titration is strictly recommended over volumetric methods due to its superior sensitivity (down to 1 ppm)[3]. Causality: Volumetric KF requires large sample volumes for low-moisture analytes, which wastes expensive API intermediates. Furthermore, 5-bromo-4-methyl-1-pentene does not undergo interfering redox side reactions with the iodine/sulfur dioxide KF reagents, making direct injection safe and accurate.
Standardized Experimental Protocols
Protocol A: GC-FID Method for Purity and Volatiles
Self-Validating Mechanism: This protocol utilizes nonane as an internal standard to verify injection consistency. A System Suitability Test (SST) is mandated prior to the run to ensure a resolution factor (
Rs
) of > 2.0 between the starting material and the product.
Sample Preparation: Dissolve 50.0 mg of the batch in 1.0 mL of GC-grade dichloromethane (DCM). Spike the solution with 10.0 µL of nonane (Internal Standard).
Column Selection: DB-624 or VF-624ms (30 m × 0.32 mm ID, 1.8 µm film thickness)[2].
Instrument Parameters:
Injector: 200°C, Split ratio 20:1, 1 µL injection volume.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 200°C, hold for 5 min.
Detector: FID set to 250°C.
Validation Step: Inject a blank (DCM + nonane) to confirm no baseline interference. Inject the SST mixture (2-methyl-4-penten-1-ol + 5-bromo-4-methyl-1-pentene) to verify baseline resolution.
Protocol B: Quantitative 1H-NMR for Regioisomer Profiling
Self-Validating Mechanism: The protocol enforces a 5-second relaxation delay (
d1
) to ensure complete
T1
relaxation of all protons. Without this, the integration of the internal alkene protons would be artificially suppressed, leading to false-positive purity results.
Sample Preparation: Dissolve 15.0 mg of the sample in 0.6 mL of anhydrous deuterated chloroform (
CDCl3
). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Acquisition Parameters:
Frequency: 400 MHz or higher.
Scans: 16 to 32 scans for adequate signal-to-noise ratio.
Pulse Angle: 30°.
Relaxation Delay (
d1
): 5.0 seconds.
Integration & Calculation:
Calibrate the terminal alkene multiplet (~5.05 ppm) to an exact integral of 2.00.
Integrate the internal alkene region (~5.40 ppm). Calculate the molar percentage of the regioisomer directly from the integral ratio.
Quantitative Data Summaries
Table 1: Typical GC-FID Relative Retention Times (RRT)
Note: RRT values are relative to the 5-bromo-4-methyl-1-pentene main peak.
Compound
RRT
Causality / Rationale for Elution Order
Dichloromethane (Solvent)
0.25
Highly volatile, low molecular weight; elutes during isothermal hold.
5-Bromo-4-methyl-1-pentene
1.00
Target analyte (Reference peak).
2-Methyl-4-penten-1-ol
1.15
Hydroxyl group interacts strongly with the cyanopropyl stationary phase.
Bromoform (Appel byproduct)
1.30
High density and polarizability delays elution relative to the alkyl chain.
Nonane (Internal Standard)
1.45
Non-polar alkane; elutes predictably based on boiling point (151°C).
Table 2: Diagnostic 1H-NMR Chemical Shifts (400 MHz,
CDCl3
)
Proton Environment
Chemical Shift (
δ
, ppm)
Multiplicity
Diagnostic Value
Terminal
=CH2
5.00 - 5.10
Multiplet (2H)
Primary confirmation of intact terminal alkene.
Internal
=CH−
5.70 - 5.85
Multiplet (1H)
Secondary confirmation of intact terminal alkene.
−CH2−Br
3.35 - 3.45
Doublet of doublets (2H)
Confirms successful bromination at C5.
Internal Alkene (Impurity)
5.30 - 5.50
Multiplet
Indicates acid-catalyzed double bond migration.
References[3] Title: Karl Fischer Titration Guide for Water (Moisture) Determination. Source: mt.com. URL: https://www.mt.com/us/en/home/library/guides/laboratory-analytical-instruments/karl-fischer-titration-guide.html[4] Title: Karl Fischer Titration Tips: Water Content Measurement. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/titration/karl-fischer-titration-tips[1] Title: Appel reaction - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Appel_reaction[2] Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Source: researchgate.net. URL: https://www.researchgate.net/publication/361922338_Analytical_Method_Development_for_19_Alkyl_Halides_as_Potential_Genotoxic_Impurities_by_Analytical_Quality_by_Design
Unambiguous Structural Validation of 1-Pentene, 5-bromo-4-methyl- by Advanced NMR Spectroscopy: A Comparative Guide
Abstract: In synthetic chemistry, particularly within drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: In synthetic chemistry, particularly within drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, expert-led protocol for the structural validation of 1-Pentene, 5-bromo-4-methyl-, a chiral haloalkene. We will demonstrate how a systematic approach, beginning with one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and advancing to two-dimensional (2D) correlation experiments (COSY, HSQC, and HMBC), provides an irrefutable structural proof. This guide will explain the causality behind experimental choices, present data in a clear, comparative format, and contrast the definitive nature of NMR with other common analytical techniques.
The Analytical Challenge: Assigning a Chiral Haloalkene
The structure of 1-Pentene, 5-bromo-4-methyl- presents a distinct analytical challenge. The presence of a chiral center at Carbon 4 (C4) renders the adjacent methylene protons (H5a and H5b) diastereotopic.[1] This means that even with free bond rotation, they are chemically non-equivalent and will exhibit different chemical shifts and couplings, complicating simple 1D spectral interpretation.[1] Furthermore, unambiguous assignment requires connecting three distinct molecular fragments: the terminal vinyl group, the chiral methine/methyl center, and the brominated methylene group. While techniques like Mass Spectrometry can confirm the molecular formula (C₆H₁₁Br) and Infrared Spectroscopy can identify functional groups (C=C, C-Br), only a comprehensive NMR analysis can piece the full constitutional isomer together with certainty.
Primary Analysis: Predicting the ¹H and ¹³C NMR Spectra
A foundational step in validation is to predict the spectrum based on established chemical shift principles and to compare it with experimental data.
¹H NMR Predictions
The proton spectrum is expected to show six distinct signals.
Vinylic Protons (H1a, H1b, H2): These protons on sp²-hybridized carbons are deshielded and appear in the 4.5-6.5 ppm region.[2][3][4] The internal proton (H2) will be a multiplet due to coupling with the two terminal protons (H1a, H1b) and the adjacent methylene protons (H3). The terminal protons (H1a, H1b) will appear as distinct multiplets, typically a doublet of doublets of doublets, due to geminal coupling to each other and cis/trans coupling to H2.
Allylic Protons (H3a, H3b): Situated adjacent to the double bond, these protons are expected in the 1.8-2.8 ppm range.[5] Their proximity to the C4 chiral center may also induce some degree of diastereotopicity.
Methine Proton (H4): This single proton on the chiral carbon will be a multiplet, coupled to the adjacent methylene (H3) and methyl protons (H6).
Brominated Methylene Protons (H5a, H5b): Protons on a carbon bearing an electronegative bromine atom are deshielded and typically appear in the 3.0-5.0 ppm range.[4][6] Due to the C4 chiral center, these protons are diastereotopic and are expected to resolve into two separate multiplets.[1]
Methyl Protons (H6): This methyl group, attached to the chiral center, should appear as a doublet in the upfield region (0.7-2.0 ppm) due to coupling with the methine proton (H4).[5]
¹³C NMR Predictions
The proton-decoupled ¹³C NMR spectrum should display six unique signals, as no molecular symmetry is present.[7]
Alkene Carbons (C1, C2): These sp² carbons resonate in the downfield region, typically between 115-140 ppm.[8][9] The terminal CH₂ (C1) is usually more shielded than the internal CH (C2).
Alkyl Halide Carbon (C5): The carbon directly bonded to bromine (C-Br) is expected to appear in the 25-50 ppm range.[10][11]
Aliphatic Carbons (C3, C4, C6): The remaining sp³ carbons will resonate in the upfield region (10-40 ppm).[9][12] The methine carbon (C4) and the allylic carbon (C3) will be in this range, while the methyl carbon (C6) will be the most shielded, appearing at the lowest chemical shift.
Table 1: Predicted NMR Chemical Shifts for 1-Pentene, 5-bromo-4-methyl-
While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity. These experiments reveal through-bond correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.[13][14]
Workflow for Structural Elucidation
The logical workflow for validation moves from identifying neighboring protons to linking protons with their directly attached carbons, and finally, to connecting molecular fragments through long-range correlations.
Caption: Workflow for NMR-based structural validation.
Key 2D NMR Experiments and Expected Correlations
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] It is invaluable for tracing out connected proton networks or "spin systems."
Expected Key Correlations:
H2 will show correlations to H1a, H1b, and H3.
H3 will show correlations to H2 and H4.
H4 will show correlations to H3, H5a, H5b, and H6.
This confirms the entire carbon backbone's proton connectivity.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal to the carbon signal it is directly attached to (a one-bond correlation).[16][17] It provides a direct link between the ¹H and ¹³C spectra.
Expected Key Correlations:
H1 protons correlate to C1.
H2 proton correlates to C2.
H3 protons correlate to C3.
H4 proton correlates to C4.
H5 protons correlate to C5.
H6 protons correlate to C6.
This definitively assigns each carbon that has attached protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. HMBC shows correlations between protons and carbons that are two or three bonds away.[16][17][18] It is essential for connecting spin systems separated by quaternary carbons or heteroatoms.
Expected Key Correlations (The "Smoking Guns"):
Connecting the Vinyl Group: Protons H1a/H1b should show a correlation to C3, and proton H2 should show a correlation to C4. This links the double bond to the main alkyl chain.
Confirming the Chiral Center: The methyl protons (H6) must show correlations to C3, C4, and C5. The correlation from the easily identified H6 doublet to the brominated carbon (C5) is a critical piece of evidence.
Final Linkage: The diastereotopic protons H5a/H5b should show correlations to C3 and C4, confirming their position relative to the chiral center.
Caption: Key COSY (green) and HMBC (red) correlations.
Comparative Analysis: Why NMR Provides Superior Validation
To fully appreciate the power of NMR, it's useful to compare it with other common analytical techniques for this specific molecule.
Technique
Information Provided
Strengths
Limitations for this Structure
NMR Spectroscopy
Complete atom connectivity, stereochemical environment
Unambiguous constitutional isomer determination.[14] Provides 3D environmental information.
Requires slightly more sample (5-25 mg) than MS.[19] Can be complex to interpret without 2D methods.
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS), fragmentation pattern
High sensitivity, confirms molecular formula.
Cannot distinguish between constitutional isomers (e.g., 1-bromo-2-methyl-4-pentene vs. 5-bromo-4-methyl-1-pentene).
Provides no information on the connectivity of the carbon skeleton.
Experimental Protocols
A. Sample Preparation
High-quality data begins with proper sample preparation.[20][21]
Weigh Sample: Accurately weigh 15-25 mg of the purified 1-Pentene, 5-bromo-4-methyl- sample. This concentration is suitable for achieving good signal-to-noise in both ¹H and 2D experiments within a reasonable time.[19]
Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules.
Dissolve and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.[19] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[22]
Add Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.
B. NMR Data Acquisition
These protocols assume a modern 400 MHz (or higher) NMR spectrometer.
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[22] Tune and match the probe for both ¹H and ¹³C frequencies.[22]
¹H Spectrum:
Pulse Angle: 30-45°
Acquisition Time: ~3-4 seconds
Relaxation Delay: 2 seconds
Number of Scans: 8-16
¹³C{¹H} Spectrum:
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)
Acquisition Time: ~1-2 seconds
Relaxation Delay: 2 seconds
Number of Scans: 512-2048 (or until sufficient S/N is achieved)
2D COSY Spectrum:
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)
Number of Increments (t1): 256-512
Number of Scans per Increment: 2-4
2D HSQC Spectrum:
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2)[16]
¹J(CH) Coupling Constant: Optimized for ~145 Hz
Number of Increments (t1): 128-256
Number of Scans per Increment: 2-8
2D HMBC Spectrum:
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to detect 2-3 bond correlations.[17]
Number of Increments (t1): 256-400
Number of Scans per Increment: 4-16
Conclusion
The structural validation of 1-Pentene, 5-bromo-4-methyl- serves as a clear example of the indispensability of a multi-faceted NMR approach in modern chemistry. While 1D ¹H and ¹³C NMR spectra provide the initial hypothesis for the structure, they leave ambiguity, particularly concerning the connectivity of molecular fragments and the assignment of diastereotopic protons. The application of 2D correlation experiments—COSY, HSQC, and HMBC—systematically removes this ambiguity. The COSY spectrum maps the proton backbone, the HSQC spectrum links protons to their parent carbons, and the HMBC spectrum provides the crucial long-range correlations that definitively piece the molecular puzzle together. When compared to other techniques like Mass Spectrometry and IR Spectroscopy, which confirm formula and functional groups respectively, only this comprehensive NMR workflow delivers the irrefutable, atom-by-atom proof of connectivity required for confident research and development.
References
Vertex AI Search. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC.
Vertex AI Search. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
Vertex AI Search. (n.d.). NMR sample preparation guidelines.
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Retrieved from [Link]
ResearchGate. (n.d.). Automated compound verification using 2D-NMR HSQC data in an open-access environment. Retrieved from [Link]
OpenStax. (n.d.). Organic Chemistry: A Tenth Edition - 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]
ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
PMC. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Unknown Source. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]
Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. Retrieved from [Link]
Pearson+. (n.d.). Shown below is the 1H NMR spectrum of the alkyl bromide used to m.... Retrieved from [Link]
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
A Comparative Guide to the Analytical Characterization of Brominated Alkenes: A Focus on 5-Bromo-1-pentene
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of brominated alkenes, with a specific focus on 5-bromo-1-pentene as a representative molecule. The principles and methodologies discussed herein are directly applicable to structurally similar compounds such as the isomeric "1-Pentene, 5-bromo-4-methyl-". Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their analytical workflows, ensuring both scientific rigor and efficiency.
The Analytical Imperative: Why In-Depth Characterization Matters
5-Bromo-1-pentene and its analogs are valuable bifunctional molecules, possessing both a nucleophilic substitution site (C-Br bond) and a site for electrophilic addition or polymerization (C=C double bond). This dual reactivity makes them versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Consequently, unambiguous confirmation of their structure and the identification of any impurities are non-negotiable steps to guarantee the integrity of subsequent synthetic transformations and the safety of final products.
A Multi-Faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete characterization of a molecule. A more robust and scientifically sound approach involves the synergistic use of multiple spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular profile.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their relative numbers, and their neighboring protons. For 5-bromo-1-pentene, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the allylic protons, and the protons on the carbon adjacent to the bromine atom. A patent for a synthesis method of 5-bromo-1-pentene reports the following chemical shifts (δ) in CDCl3: 1.96 (m, 2H), 2.22 (m, 2H), 3.43 (t, 2H), 5.02-5.12 (m, 2H), 5.80 (m, 1H)[1]. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: This technique provides a count of the number of non-equivalent carbon atoms in a molecule. For 5-bromo-1-pentene, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.
2. Mass Spectrometry (MS):
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the elemental composition and identifying structural motifs.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight of the compound, as well as fragment ions that provide clues about the molecule's structure. For 5-bromo-1-pentene, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). The NIST WebBook provides mass spectral data for 5-bromo-1-pentene, which can be used as a reference[2][3].
3. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Key Absorptions for 5-Bromo-1-pentene: The IR spectrum of 5-bromo-1-pentene would be expected to show characteristic absorption bands for the C=C double bond stretch (around 1640 cm⁻¹), the =C-H stretch (around 3080 cm⁻¹), and the C-Br stretch (in the fingerprint region, typically 500-600 cm⁻¹)[4][5].
Chromatographic Techniques: Assessing Purity and Separating Mixtures
Chromatography is essential for determining the purity of a compound and for separating it from reaction byproducts or other impurities.
1. Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that 5-bromo-1-pentene is a liquid with a defined boiling point, GC is an ideal method for assessing its purity.
GC-FID (Flame Ionization Detection): This is a common and robust method for quantifying organic compounds. The compound is separated on a capillary column and then detected by a flame ionization detector, which provides a signal proportional to the amount of carbon in the analyte. A Chinese patent mentions the use of GC to confirm the purity of synthesized 5-bromo-1-pentene to be 99%[1].
GC-MS (Mass Spectrometry Detection): Coupling a gas chromatograph to a mass spectrometer provides both separation and identification capabilities. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, allowing for the identification of each peak in the chromatogram. PubChem provides GC-MS data for 5-bromo-1-pentene[4].
Comparison of Analytical Techniques for 5-Bromo-1-pentene Characterization
Requires deuterated solvents, can be complex for large molecules.
¹³C NMR
Number of non-equivalent carbons.
Complements ¹H NMR for a complete structural picture.
Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spec.
Molecular weight, elemental composition (with high resolution), fragmentation patterns.
High sensitivity, provides molecular formula confirmation.
Destructive technique, fragmentation can be complex to interpret.
IR Spec.
Presence of functional groups.
Fast, simple, non-destructive.
Provides limited structural information on its own.
GC-FID
Purity assessment, quantification.
High resolution, quantitative, robust.
Requires volatile and thermally stable compounds.
GC-MS
Separation and identification of components in a mixture.
Provides definitive identification of impurities.
More complex and expensive than GC-FID.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 5-bromo-1-pentene sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the 5-bromo-1-pentene sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
GC Method:
Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
MS Method:
Ionization: Use electron ionization (EI) at 70 eV.
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Analyze the mass spectrum of each peak to identify the components.
Visualizing the Analytical Workflow
A logical workflow is crucial for the efficient and comprehensive characterization of a compound.
Caption: A logical workflow for the characterization of 5-bromo-1-pentene.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of "1-Pentene, 5-bromo-4-methyl-" and its analogs relies on the intelligent application of a suite of analytical techniques. While this guide has focused on 5-bromo-1-pentene due to the availability of public data, the principles of NMR for structural elucidation, mass spectrometry for molecular weight determination, IR spectroscopy for functional group identification, and chromatography for purity assessment are universally applicable. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and comprehensive understanding of their molecules, ensuring the quality and reliability of their scientific endeavors.
References
PubChem. (n.d.). 1-Pentene, 5-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
Cheméo. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]
NIST. (n.d.). 1-Pentene, 5-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
SpectraBase. (n.d.). 5-Bromo-1-pentene. Retrieved from [Link]
PubChem. (n.d.). 5-bromo-4-(bromomethyl)pent-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). 1-Pentene, 5-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
NIST. (n.d.). Pentane, 1-bromo-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 25). H-1 (proton) NMR spectrum of Pent-1-ene (1-pentene). Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 25). image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 .... Retrieved from [Link]
NIST. (n.d.). 1-Pentene, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
NIST. (n.d.). Pentane, 1-bromo-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
NIST. (n.d.). Pentane, 1-bromo-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Analytical Comparison Guide: Confirming the Purity of 5-Bromo-4-methylpent-1-ene via GC-MS
Executive Summary In organic synthesis and preclinical drug development, 5-bromo-4-methylpent-1-ene (CAS: 89490-02-8) serves as a highly versatile, bifunctional building block[1]. Featuring both a terminal alkene for ole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In organic synthesis and preclinical drug development, 5-bromo-4-methylpent-1-ene (CAS: 89490-02-8) serves as a highly versatile, bifunctional building block[1]. Featuring both a terminal alkene for olefin metathesis and a primary alkyl bromide for nucleophilic substitution, its structural integrity is paramount. Even trace amounts of positional isomers (e.g., 5-bromo-5-methylpent-1-ene) or debrominated byproducts can derail downstream cross-coupling reactions.
This guide provides a comprehensive, field-proven methodology for confirming the purity of this volatile haloalkene. By objectively comparing analytical platforms, we establish why Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this specific class of compounds, supported by a self-validating experimental workflow.
Platform Comparison: Why GC-MS is the Gold Standard
When analyzing volatile, low-polarity aliphatic compounds, the choice of analytical platform dictates the reliability of your purity calculation. While Nuclear Magnetic Resonance (
1
H-NMR) and High-Performance Liquid Chromatography (HPLC) are staples in the analytical laboratory, they present critical mechanistic limitations for non-chromophoric haloalkenes.
The Causality Behind Platform Selection
HPLC Limitations: 5-bromo-4-methylpent-1-ene lacks a conjugated
π
-system. Without a strong chromophore, UV-Vis detectors are virtually blind to this molecule, rendering HPLC-UV highly ineffective for trace impurity profiling.
NMR Discrepancies: While
1
H-NMR provides absolute structural connectivity, it frequently underestimates trace volatile impurities due to differences in relaxation times (
T1
) and baseline noise integration[2]. Furthermore, structurally similar isomers can produce overlapping multiplets that mask impurities.
The GC-MS Advantage: GC-MS capitalizes on the molecule's high volatility and low molecular weight (163.06 g/mol )[1]. The gas chromatograph physically separates isomers before detection, while the mass spectrometer provides unambiguous structural confirmation via electron ionization (EI), achieving Limits of Detection (LOD) exponentially lower than NMR[3][4].
Table 1: Performance Comparison for Volatile Haloalkene Purity Analysis
Analytical Parameter
GC-MS (EI)
1
H-NMR Spectroscopy
HPLC-UV
Primary Mechanism
Vapor-phase partitioning &
m/z
separation
Nuclear spin resonance in a magnetic field
Liquid-phase partitioning & photon absorption
Sensitivity (LOD)
< 0.01 µg/mL (Optimal for trace impurities)
~2-4 µg/mL (Requires high sample concentration)
Poor (Analyte lacks a conjugated chromophore)
Isomer Resolution
Excellent (Physical baseline separation)
Moderate (Risk of overlapping multiplets)
Poor (Relies on non-existent UV absorption)
Structural Confirmation
High (Isotope pattern & fragmentation)
Very High (Proton connectivity)
Low (Retention time only)
Matrix Effects
Low (Sample matrix is vaporized)
Moderate (Requires precise solvent suppression)
High (Solvent UV cutoff interference)
Self-Validating GC-MS Methodology
A robust analytical protocol must be a self-validating system. The following step-by-step methodology incorporates internal controls to ensure that mechanical errors (e.g., injection volume variations) do not artificially inflate purity calculations.
Action: Dilute 5-bromo-4-methylpent-1-ene to 1.0 mg/mL in GC-grade n-hexane. Add undecane at 0.1 mg/mL as an Internal Standard (IS).
Causality: n-Hexane is chosen for its low expansion volume upon vaporization, preventing inlet overload. Undecane is a non-halogenated alkane that elutes cleanly without interfering with the haloalkene, acting as a volumetric and ionization control[2].
Step 2: Gas Chromatography (GC) Separation
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm; 5% phenyl-methylpolysiloxane).
Parameters: Helium carrier gas at 1.0 mL/min. Inlet at 250°C with a 50:1 split ratio. Oven program: 40°C (hold 2 min), ramp at 10°C/min to 200°C.
Causality: The slight polarity of the 5% phenyl stationary phase perfectly resolves the branched methyl group of the analyte from straight-chain impurities. The 50:1 split ratio ensures sharp, symmetrical peaks for this highly volatile compound, preventing detector saturation[3].
Step 3: Mass Spectrometry (MS) Detection
Parameters: Electron Impact (EI) ionization at 70 eV. Scan range
m/z
35 to 250. Source temperature 230°C.
Causality: Standardizing the ionization energy at 70 eV ensures the fragmentation pattern is highly reproducible and directly comparable to established NIST library spectra[5].
Fig 1: GC-MS workflow for the separation, ionization, and structural validation of haloalkenes.
Data Interpretation & Mechanistic Validation
To confirm purity, the data must satisfy two orthogonal validation checks:
Chromatographic Purity (Area Normalization)
Purity is calculated using the Total Ion Chromatogram (TIC). The area of the 5-bromo-4-methylpent-1-ene peak is divided by the total area of all integrated peaks (excluding the solvent delay and the undecane IS peak).
Self-Validation Check: If the absolute peak area of the undecane IS fluctuates by >5% between replicate injections, the system flags a mechanical injection error, preventing false purity reporting[2].
Spectral Validation (The Bromine Isotope Check)
Because bromine naturally exists as two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio, the mass spectrum provides a built-in structural validator.
Molecular Ion (
M+
): The intact molecule (
C6H11Br
) must present a distinct doublet at m/z
162 and 164 with equal intensity.
Base Peak: The primary fragmentation pathway is the homolytic cleavage of the weak C-Br bond, resulting in the loss of the bromine radical (
⋅
Br). This yields a highly stable
[C6H11]+
carbocation, appearing as the base peak at m/z
83 .
Self-Validation Check: If the 1:1 ratio of the
m/z
162/164 doublet deviates, it mathematically proves that a non-brominated impurity is co-eluting under the main chromatographic peak, immediately invalidating the purity calculation.
References
Journal of Chromatographic Science. "Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs". Oxford Academic. Available at: [Link]
ResearchGate. "Discrepancy in comparing the yields by NMR and GC?". ResearchGate Scientific Forums. Available at: [Link]
National Institutes of Health (PMC). "Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation". NIH PubMed Central. Available at: [Link]
comparing different synthetic routes to "1-Pentene, 5-bromo-4-methyl-"
Synthetic Routes to 5-Bromo-4-methylpent-1-ene: A Comparative Guide As a bifunctional building block, 5-bromo-4-methylpent-1-ene (CAS: 89490-02-8, also known as 1-bromo-2-methyl-4-pentene) is a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: April 2026
Synthetic Routes to 5-Bromo-4-methylpent-1-ene: A Comparative Guide
As a bifunctional building block, 5-bromo-4-methylpent-1-ene (CAS: 89490-02-8, also known as 1-bromo-2-methyl-4-pentene) is a critical intermediate in the total synthesis of complex macrolides, active pharmaceutical ingredients (APIs), and aggregation pheromones. Its terminal alkene provides a versatile handle for cross-metathesis, hydroboration, or oxidative cleavage, while the primary alkyl bromide serves as an excellent electrophile for cross-coupling or nucleophilic substitution.
Designing a scalable and high-yielding synthetic route for this molecule requires careful management of the methyl-branched stereocenter and the preservation of the terminal alkene. This guide objectively compares the two most viable synthetic pathways—direct propionic acid alkylation versus classical malonate synthesis—and evaluates the optimal downstream bromination strategies.
Retrosynthetic Pathway Analysis
The synthesis of 5-bromo-4-methylpent-1-ene fundamentally relies on the construction of the carbon skeleton followed by functional group interconversion. The most robust precursor is 2-methylpent-4-en-1-ol , which can be synthesized via two primary routes before undergoing bromination.
Fig 1: Comparative retrosynthetic pathways for 5-bromo-4-methylpent-1-ene synthesis.
Upstream Carbon Skeleton Construction: Route A vs. Route B
Route A: Direct Enediolate Alkylation (The Modern Approach)
This route involves the direct
α
-alkylation of propionic acid using allyl bromide. Because propionic acid contains both an acidic carboxylic proton (pKa ~4.8) and a weakly acidic
α
-proton (pKa ~29), two equivalents of a strong base (typically Lithium Diisopropylamide, LDA) are required to generate the highly nucleophilic enediolate dianion[1].
Causality & Advantage: The dianion is highly reactive, allowing for rapid alkylation at cryogenic temperatures (-78 °C). This minimizes side reactions like self-condensation and provides excellent atom economy compared to malonate routes.
Route B: Malonate Ester Synthesis (The Classical Approach)
Starting from diethyl methylmalonate, a single equivalent of a milder base (e.g., NaH) generates the enolate, which is then allylated. The resulting diester must undergo saponification (NaOH/H2O) and thermal decarboxylation (heating >150 °C in acidic conditions) to yield 2-methylpent-4-enoic acid[2].
Causality & Advantage: This route avoids cryogenic conditions and pyrophoric bases like n-BuLi, making it highly amenable to multi-kilogram scale-up in facilities lacking specialized cryogenic reactors.
Ambient to High Heat (>150 °C for decarboxylation)
Atom Economy
High
Low (Loss of CO2 and 2x Ethanol)
Best Suited For
Discovery chemistry, small-to-medium scale
Industrial scale-up, pilot plants
Downstream Functionalization: Reduction and Bromination
Once 2-methylpent-4-enoic acid is obtained, it must be reduced to the primary alcohol and subsequently brominated.
Step 1: Reduction to 2-Methylpent-4-en-1-ol
Sodium borohydride (NaBH4) is insufficiently reactive to reduce carboxylic acids. Therefore, Lithium Aluminum Hydride (LiAlH4) is the standard reagent. The reduction proceeds via the formation of an aluminate complex, which collapses to the aldehyde and is rapidly reduced further to the primary alcohol[1].
Step 2: Bromination Strategy (Appel vs. PBr3)
Converting the primary alcohol to a primary bromide without isomerizing the terminal alkene is the most critical step of this synthesis.
The Appel Reaction (CBr4 / PPh3): Operates under strictly neutral and mild conditions. It completely avoids the generation of free hydrobromic acid (HBr), eliminating the risk of Markovnikov addition across the terminal alkene or carbocation-mediated rearrangement of the methyl branch[3].
Phosphorus Tribromide (PBr3): A highly atom-economical method suitable for large scales. However, it generates acidic byproducts. Strict temperature control (0 °C) and the addition of a mild acid scavenger (like pyridine) are required to protect the alkene.
Fig 2: Mechanistic workflow of the Appel reaction for primary alcohol bromination.
Table 2: Bromination Strategy Comparison
Parameter
Appel Reaction (CBr4 / PPh3)
Phosphorus Tribromide (PBr3)
Alkene Compatibility
Excellent (Neutral conditions)
Moderate (Risk of HBr addition if uncontrolled)
Byproducts
Triphenylphosphine oxide (TPPO), Bromoform
Phosphorous acid (H3PO3)
Purification
Requires chromatography or strict precipitation
Simple aqueous workup and distillation
Cost / Atom Economy
High cost, poor atom economy
Low cost, excellent atom economy
Validated Experimental Protocols
The following protocols represent a self-validating system based on the Route A + Appel Reaction sequence, optimized for high-purity research applications.
Protocol A: Synthesis of 2-Methylpent-4-enoic Acid
Dianion Formation: To a flame-dried flask under N2, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 eq). Cool to -78 °C. Slowly add n-BuLi (2.1 eq, 2.5 M in hexanes). Stir for 30 minutes.
Acid Addition: Add propionic acid (1.0 eq) dropwise. Scientific Rationale: The first equivalent of base deprotonates the carboxylic acid; the second deprotonates the
α
-carbon. Warm to 0 °C for 30 minutes to ensure complete dianion formation, then recool to -78 °C.
Alkylation: Add allyl bromide (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Workup: Quench with 1M HCl until pH < 2. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate to yield the crude acid.
Protocol B: Reduction to 2-Methylpent-4-en-1-ol
Hydride Suspension: Suspend LiAlH4 (1.5 eq) in anhydrous THF (5 mL/mmol) at 0 °C.
Reduction: Dissolve the crude acid from Protocol A in THF and add dropwise to the LiAlH4 suspension. Caution: Highly exothermic with H2 gas evolution.
Reaction: Reflux the mixture for 2 hours.
Fieser Workup: Cool to 0 °C. For every
n
grams of LiAlH4 used, sequentially add
n
mL of H2O,
n
mL of 15% aqueous NaOH, and
3n
mL of H2O. Scientific Rationale: This specific stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, preventing emulsion formation[1].
Isolation: Filter through Celite, concentrate the filtrate, and purify via vacuum distillation.
Protocol C: Bromination via Appel Reaction
Activation: Dissolve 2-methylpent-4-en-1-ol (1.0 eq) and CBr4 (1.25 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.3 eq) in small portions over 15 minutes. Scientific Rationale: PPh3 reacts with CBr4 to form the active bromophosphonium species. Stepwise addition controls the exotherm and prevents degradation of the terminal alkene[3].
Reaction: Stir at room temperature for 2 hours until TLC indicates complete consumption of the alcohol.
Purification: Concentrate the mixture to 20% volume. Add cold pentane to precipitate triphenylphosphine oxide (TPPO). Filter the solid, concentrate the filtrate, and purify via short-path silica gel chromatography (100% hexanes) to yield pure 5-bromo-4-methylpent-1-ene.
Conclusion & Recommendations
For discovery chemists and drug development professionals synthesizing complex targets (e.g., Zoapatanol derivatives or Tribolium pheromones), Route A followed by the Appel reaction is the most reliable method. It guarantees high regioselectivity, preserves the integrity of the terminal alkene, and minimizes step count. Conversely, for process chemists looking to scale up production beyond the 100-gram scale, Route B followed by PBr3 bromination (buffered with pyridine) is recommended to avoid the hazards of n-BuLi and the poor atom economy of triphenylphosphine.
References
ACS Publications. "Synthetic Approaches and Total Synthesis of Natural Zoapatanol". The Journal of Organic Chemistry. Available at: [Link]
PMC - NIH. "Synthesis of the aggregation pheromone of Tribolium castaneum". Beilstein Journal of Organic Chemistry. Available at:[Link]
Semantic Scholar. "Total Syntheses of the Proposed Structure of Iriomoteolide-1a". Marine Drugs. Available at:[Link]
Comparative Reactivity Guide: 5-Bromo-4-methyl-1-pentene and its Structural Isomers
As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter bifunctional building blocks that dictate the success or failure of complex synthetic routes. Alkyl halides tethered...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter bifunctional building blocks that dictate the success or failure of complex synthetic routes. Alkyl halides tethered to terminal alkenes are classic substrates for probing reaction mechanisms, particularly nucleophilic substitutions and radical cyclizations.
This guide provides an objective, data-driven comparison of 5-bromo-4-methyl-1-pentene against its key structural isomers: 5-bromo-2-methyl-1-pentene and the allylic 1-bromo-4-methyl-2-pentene . By understanding the causality behind their reactivity profiles—specifically how methyl group positioning alters steric trajectories and intermediate stability—researchers can rationally select the optimal isomer for target-oriented synthesis.
Mechanistic Divergence: Sterics and Electronic Effects
The reactivity of these isomers diverges sharply across three fundamental reaction paradigms: Nucleophilic Substitution (
SN2
), Radical Cyclization, and Electrophilic Addition.
Nucleophilic Substitution (
SN2
) Kinetics
The rate of an
SN2
displacement is exquisitely sensitive to steric hindrance at the
α
and
β
carbons relative to the leaving group [8].
5-bromo-4-methyl-1-pentene (
β
-branched): The methyl group at the C4 position creates an isobutyl-like steric environment. This
β
-branching partially blocks the Bürgi-Dunitz trajectory required for nucleophilic backside attack, significantly retarding the
SN2
rate.
5-bromo-2-methyl-1-pentene (Unbranched): Lacking branching adjacent to the bromide, this isomer undergoes rapid
SN2
reactions typical of unhindered primary alkyl halides [5].
1-bromo-4-methyl-2-pentene (Allylic): The adjacent
π
-system stabilizes the
SN2
transition state (and enables
SN1
pathways), making this isomer exceptionally reactive toward nucleophiles.
Fig 1. Steric influence on SN2 transition states for unbranched vs. beta-branched isomers.
Radical Cyclization Dynamics (The 5-Hexenyl System)
The 5-hexenyl radical cyclization is a gold-standard intramolecular clock [2]. The parent 5-hexenyl radical undergoes irreversible 5-exo-trig cyclization with a rate constant of
kc≈2.2×105 s−1
at 25 °C [6].
5-bromo-4-methyl-1-pentene: Homolytic cleavage of the C-Br bond generates a primary radical. The adjacent C4 methyl group restricts the conformational degrees of freedom of the acyclic chain (a manifestation of the Thorpe-Ingold effect), pre-organizing the molecule into a reactive chair-like transition state. This accelerates the 5-exo-trig cyclization and highly influences the cis/trans stereoselectivity of the resulting 1,3-dimethylcyclopentane [1, 2].
5-bromo-2-methyl-1-pentene: Cyclization of the C5 radical onto the 2-methyl-substituted alkene forms a tertiary radical intermediate (methylcyclopentyl radical) rather than a primary one. This thermodynamic sink accelerates the cyclization rate to
∼3.3×106 s−1
[2].
Fig 2. 5-exo-trig radical cyclization pathway of 5-bromo-4-methyl-1-pentene.
Quantitative Data Comparison
The following table synthesizes the relative reactivity profiles based on established physical organic chemistry principles and literature kinetic data [2, 6, 8].
Isomer
Structural Feature
Relative
SN2
Rate (vs. 1-bromopentane)
5-exo-trig Cyclization Rate (
kc
at 25 °C)
Alkene Nucleophilicity
5-bromo-1-pentene (Ref)
Unbranched Primary
1.0
∼2.2×105 s−1
Low (Terminal)
5-bromo-4-methyl-1-pentene
β
-Branched Primary
∼0.03
(Isobutyl-like)
Enhanced (
∼106 s−1
)
Low (Terminal)
5-bromo-2-methyl-1-pentene
Unbranched Primary
∼1.0
Enhanced (
∼3.3×106 s−1
)
High (1,1-Disubstituted)
1-bromo-4-methyl-2-pentene
Allylic Bromide
>50
(Highly Reactive)
N/A (Intermolecular favored)
Moderate (Internal)
Experimental Protocols
To objectively validate these reactivity differences, the following self-validating protocols are designed to establish kinetic baselines in your laboratory.
Preparation: In a dry vial, dissolve 1.0 mmol of the chosen bromo-pentene isomer and 0.5 mmol of 1,3,5-trimethoxybenzene in 2.0 mL of DMSO-
d6
.
Baseline Acquisition: Transfer 0.5 mL of the solution to an NMR tube and acquire a
1H
-NMR spectrum at
t=0
to establish the integration ratio between the substrate's terminal alkene protons and the internal standard.
Initiation: Add 5.0 mmol of
NaN3
to the reaction vial. Stir vigorously at 25 °C.
Kinetic Sampling: At intervals of 15, 30, 60, and 120 minutes, withdraw 0.1 mL aliquots, dilute with 0.4 mL DMSO-
d6
, and acquire
1H
-NMR spectra.
Data Analysis: Track the disappearance of the
−CH2Br
triplet/multiplet (typically around 3.4 ppm) and the appearance of the
−CH2N3
signal (around 3.2 ppm).
Validation: The unbranched 5-bromo-2-methyl-1-pentene will reach >90% conversion within 1-2 hours. The
β
-branched 5-bromo-4-methyl-1-pentene will show significantly lower conversion (<20%) in the same timeframe, validating the steric hindrance model.
Protocol B: Standard Tin-Mediated Radical Cyclization
This protocol evaluates the efficiency and stereochemical outcome of the 5-exo-trig cyclization [4].
Degassing: Add the substrate and solvent to a Schlenk flask. Degas via three freeze-pump-thaw cycles to remove oxygen (a radical scavenger).
Heating: Heat the solution to a gentle reflux (approx. 80 °C) under a positive pressure of Argon.
Reagent Addition: Dissolve
Bu3SnH
and AIBN in 5 mL of degassed solvent. Inject this mixture into the refluxing solution via a syringe pump over 2 hours to maintain a low steady-state concentration of the tin radical.
Reaction Completion: Reflux for an additional 1 hour post-addition.
Workup: Cool the reaction. Concentrate under reduced pressure. To remove toxic tin byproducts, stir the crude residue with a 10% aqueous KF solution for 2 hours, then filter through a pad of Celite.
Analysis: Analyze the crude mixture via GC-MS. You will observe the cyclized product (1,3-dimethylcyclopentane) and trace amounts of the uncyclized reduction product (2-methylpentane). The high ratio of cyclized to uncyclized product validates the rapid
kc
of the methyl-substituted 5-hexenyl system.
Conclusion
The selection between 5-bromo-4-methyl-1-pentene and its isomers should be dictated by the intended mechanistic pathway. If your synthetic step relies on an
SN2
displacement, the unbranched 5-bromo-2-methyl-1-pentene [5] or the allylic 1-bromo-4-methyl-2-pentene will provide superior yields and kinetics. Conversely, if your goal is to build complex cyclopentane architectures via radical chemistry, 5-bromo-4-methyl-1-pentene serves as an excellent substrate, leveraging the Thorpe-Ingold effect to achieve rapid, stereoselective 5-exo-trig ring closures.
References
Beckwith, A. L. J., & Lawrence, T. (1979). The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical. Journal of the Chemical Society, Perkin Transactions 2, (11), 1535-1539.1
Tsai, Y.-M., et al. (1999). The Study of the Kinetics of Intramolecular Radical Cyclizations of Acylsilanes via the Intramolecular Competition Method. National Taiwan University Scholars.
Matlin, A., & Leyden, M. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. International Journal of Organic Chemistry, 3, 169-175. 2
Benchchem. (n.d.). Application Notes and Protocols: Radical Cyclization of 1-(p-Tolyl)hex-5-en-1-one. Benchchem. 3
Grimme, S., et al. (2013). Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines. Beilstein Journal of Organic Chemistry, 9, 1687-1695. 4
PubChem. (n.d.). 5-Bromo-2-methyl-1-pentene | CID 11789538. National Institutes of Health. 5
A Comprehensive Guide to Assessing the Stereoselectivity of Reactions Involving 5-Bromo-4-methyl-1-pentene and its Analogs
Introduction In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively generate a si...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively generate a single desired stereoisomer of a chiral molecule is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth analysis of assessing and predicting the stereoselectivity of reactions involving the versatile building block, 5-bromo-4-methyl-1-pentene. Due to the limited specific literature on this exact substrate, this guide will draw upon established principles and experimental data from structurally similar haloalkenes to provide a robust framework for understanding and predicting stereochemical outcomes.
The dual functionality of 5-bromo-4-methyl-1-pentene, possessing both a terminal alkene and a secondary alkyl bromide, presents a rich platform for a variety of stereoselective transformations. The alkene moiety is amenable to a range of asymmetric reactions, including epoxidation, dihydroxylation, and hydrogenation, while the chiral center bearing the bromine atom can participate in nucleophilic substitution and cyclization reactions. The interplay between these two reactive sites offers unique opportunities for the synthesis of complex, stereochemically defined molecules.
This guide will delve into the key types of stereoselective reactions applicable to this class of compounds, compare the performance of different catalytic systems, and provide detailed experimental protocols based on analogous systems. By understanding the underlying mechanistic principles and the factors that govern stereoselectivity, researchers can make informed decisions in the design of synthetic routes to novel and valuable chiral compounds.
I. Asymmetric Transformations of the Alkene Moiety
The terminal double bond in 5-bromo-4-methyl-1-pentene is a prime target for a variety of catalytic asymmetric reactions. The choice of catalyst and reaction conditions is crucial in dictating the enantioselectivity of these transformations.
A. Asymmetric Epoxidation
Asymmetric epoxidation of terminal alkenes is a powerful tool for installing a chiral epoxide, a versatile intermediate in organic synthesis. The Sharpless asymmetric epoxidation is a well-established method, though it is primarily for allylic alcohols. For unfunctionalized olefins like our target, other catalytic systems are more suitable.
Comparison of Catalytic Systems for Asymmetric Epoxidation of Terminal Alkenes:
Catalyst System
Typical Substrate
Oxidant
Typical ee (%)
Advantages
Limitations
Jacobsen-Katsuki (Mn-salen)
cis-Disubstituted & trisubstituted olefins
NaOCl, m-CPBA
>90
High enantioselectivity for specific substrates.
Lower ee for terminal olefins.
Shi Epoxidation (Fructose-derived ketone)
Various olefins
Oxone
80-95
Metal-free, uses a green oxidant.
Catalyst loading can be high.
Dioxiranes (e.g., DMDO) with chiral ketones
Terminal olefins
In situ generated
70-90
Good for simple terminal olefins.
Stoichiometric chiral reagent often needed.
Experimental Protocol: Shi-Type Asymmetric Epoxidation of a Terminal Olefin
This protocol is a general representation for the epoxidation of a terminal alkene analogous to 5-bromo-4-methyl-1-pentene.
To a stirred solution of the olefin (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of CH3CN and dimethoxymethane (1:1, 5 mL) is added a solution of Oxone (1.5 mmol) in an aqueous EDTA solution (4 x 10-4 M, 2.5 mL).
A solution of K2CO3 (3.0 mmol) in water (2.5 mL) is added dropwise over 1 hour to maintain the pH between 9 and 10.
The reaction is stirred vigorously at 0 °C for 4-6 hours.
Upon completion (monitored by TLC or GC), the reaction is quenched with an aqueous solution of Na2S2O3.
The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Caption: Workflow for Shi Asymmetric Epoxidation.
B. Asymmetric Dihydroxylation
The conversion of the alkene to a chiral diol can be achieved with high enantioselectivity using the Sharpless asymmetric dihydroxylation (AD). This reaction is highly reliable for a wide range of olefins.
Comparison of AD-mix Formulations:
Reagent
Chiral Ligand
Typical Enantiomer Formed
AD-mix-α
(DHQ)2PHAL
(R,R)-diol from a trans-disubstituted olefin
AD-mix-β
(DHQD)2PHAL
(S,S)-diol from a trans-disubstituted olefin
For a terminal olefin like 5-bromo-4-methyl-1-pentene, AD-mix-β would be expected to yield the (R)-diol, while AD-mix-α would give the (S)-diol.
To a round-bottom flask containing a stir bar is added t-butanol (5 mL) and water (5 mL). The mixture is stirred at room temperature until homogeneous.
AD-mix-β (1.4 g per mmol of olefin) is added, and the mixture is stirred until the solids dissolve, resulting in a yellow-green, clear solution.
The mixture is cooled to 0 °C, and the olefin (1.0 mmol) is added.
The reaction is stirred vigorously at 0 °C for 6-24 hours. The reaction progress is monitored by TLC.
Once the starting material is consumed, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.
The reaction is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with 2 M NaOH, then brine, and dried over anhydrous Na2SO4.
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the chiral diol. The enantiomeric excess is determined by chiral HPLC analysis of the diol or a suitable derivative.
II. Stereoselective Reactions at the C-Br Bond
The secondary bromide in 5-bromo-4-methyl-1-pentene introduces a chiral center. Reactions at this position can proceed with either retention or inversion of configuration, or through a racemizing pathway.
A. Nucleophilic Substitution
Nucleophilic substitution reactions at the carbon bearing the bromine atom can proceed via SN1 or SN2 mechanisms. For a secondary halide, both pathways are possible, and the reaction conditions will heavily influence the stereochemical outcome.
SN2 Pathway: This pathway leads to an inversion of stereochemistry . To favor an SN2 reaction, one should use a strong, non-bulky nucleophile, a polar aprotic solvent (e.g., DMF, DMSO, acetone), and lower reaction temperatures.
SN1 Pathway: This pathway proceeds through a planar carbocation intermediate, leading to racemization . Conditions that favor the SN1 pathway include the use of a weak nucleophile, a polar protic solvent (e.g., water, ethanol), and higher reaction temperatures. The presence of the methyl group adjacent to the bromine-bearing carbon in 5-bromo-4-methyl-1-pentene would slightly disfavor the SN2 pathway due to steric hindrance and could stabilize a potential carbocation, making the SN1 pathway more competitive under certain conditions.
Troubleshooting Poor Stereoselectivity in Nucleophilic Substitution:
Caption: Logic for troubleshooting poor stereoselectivity in substitution reactions.
B. Intramolecular Cyclization
The bifunctional nature of 5-bromo-4-methyl-1-pentene makes it a suitable precursor for intramolecular cyclization reactions to form five-membered rings. The stereochemistry of the starting material will directly influence the stereochemistry of the cyclized product in a stereospecific reaction. For instance, a radical cyclization can be initiated at the C-Br bond. The stereocenter at C4 would be expected to influence the facial selectivity of the radical addition to the double bond, leading to a diastereoselective cyclization.
General Considerations for Stereoselective Radical Cyclization:
Stereochemistry of the Precursor: The existing stereocenter will dictate the preferred conformation for cyclization, influencing the stereochemical outcome.
Transition State Geometry: The cyclization will proceed through a preferred chair-like or boat-like transition state to minimize steric interactions.[1]
Nature of the Radical Initiator: The choice of radical initiator (e.g., AIBN, (TMS)3SiH) and reaction conditions can influence the reaction pathway and selectivity.
Conclusion
Assessing and controlling the stereoselectivity of reactions involving 5-bromo-4-methyl-1-pentene requires a nuanced understanding of modern synthetic methodologies. While direct experimental data for this specific substrate is scarce, a comparative analysis of analogous systems provides a strong predictive framework. For transformations of the alkene moiety, well-established asymmetric catalytic methods like the Shi epoxidation and Sharpless dihydroxylation offer reliable routes to chiral products. For reactions at the chiral C-Br center, careful control of reaction parameters is essential to favor the desired stereochemical outcome, be it inversion via an SN2 pathway or diastereoselective cyclization.
This guide serves as a foundational resource for researchers and professionals. By applying the principles and protocols outlined herein, scientists can confidently navigate the challenges of stereoselective synthesis and unlock the potential of 5-bromo-4-methyl-1-pentene and related haloalkenes in the creation of complex, stereochemically pure molecules for a range of applications, from pharmaceuticals to materials science.
References
Tampellini, N., et al. (2025, March 7). Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings. J. Am. Chem. Soc. 2025, 147, 4624–4630. [Link]
Ridge, M. P., et al. (2025). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science, 16, 1490–1505. [Link]
Reisman, S. E., et al. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9307-9383. [Link]
Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. [Link]
Literature Review & Comparison Guide: Synthesis and Applications of 5-Bromo-4-methyl-1-pentene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-4-methyl-1-pentene (CAS: 89490-02-8) Introduction & Chemical Profile In modern drug discovery and advanced mate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 5-Bromo-4-methyl-1-pentene (CAS: 89490-02-8)
Introduction & Chemical Profile
In modern drug discovery and advanced materials science, bifunctional building blocks are critical for modular synthesis. 5-Bromo-4-methyl-1-pentene is a highly versatile aliphatic halide featuring a terminal alkene and a primary bromide separated by a chiral (or racemic) methyl-bearing carbon.
This structural duality allows it to act as an orthogonal synthon: the bromide serves as a potent electrophile or Grignard precursor, while the terminal alkene remains inert during nucleophilic substitutions, preserving a chemical "handle" for late-stage functionalization (e.g., olefin metathesis, hydroboration, or epoxidation) .
Comparative Performance Analysis
When designing a synthetic route, chemists must choose the optimal alkylating agent. 5-Bromo-4-methyl-1-pentene is frequently evaluated against its unbranched and chain-extended analogs. The presence of the methyl group at the C4 position (beta to the bromide) introduces specific steric and pharmacokinetic effects.
Table 1: Structural and Reactivity Comparison of Pentenyl Alkylating Agents
Property / Feature
5-Bromo-1-pentene
5-Bromo-4-methyl-1-pentene
6-Bromo-1-hexene
CAS Number
1119-51-3
89490-02-8
2695-47-8
Molecular Weight
149.03 g/mol
163.06 g/mol
163.06 g/mol
Structural Motif
Linear
β
-Branched
Linear (Extended)
S
N
2 Reactivity Rate
Very Fast
Moderate
Very Fast
Steric Hindrance
Low
Medium (due to C4 methyl)
Low
Primary Application
Flexible linker insertion
"Magic methyl" SAR exploration
Extended hydrophobic linking
Causality in Reactivity:
The beta-branching in 5-bromo-4-methyl-1-pentene significantly impacts its S
N
2 reaction kinetics. The methyl group creates steric bulk near the electrophilic C5 carbon, raising the activation energy of the S
N
2 transition state compared to the unbranched 5-bromo-1-pentene . However, this kinetic trade-off is highly prized in medicinal chemistry. The introduction of this specific methyl group—often referred to as the "magic methyl" effect—can restrict the conformational flexibility of a drug candidate, thereby enhancing target binding affinity and improving metabolic stability against cytochrome P450 enzymes.
Synthesis Pathways
The synthesis of 5-bromo-4-methyl-1-pentene typically utilizes 2-methyl-4-penten-1-ol as the starting material. The choice of halogenation reagent is critical to preserving the integrity of the terminal alkene.
While phosphorus tribromide (PBr
3
) is a common brominating agent, its acidic byproducts (HBr) can induce carbocation rearrangements or unwanted electrophilic addition across the terminal double bond. Therefore, the Appel Reaction (using CBr
4
and PPh
3
) is the preferred methodology. It operates under mild, neutral conditions, ensuring high chemoselectivity and preventing alkene isomerization .
Synthesis workflow of 5-bromo-4-methyl-1-pentene via the Appel reaction.
Applications in Drug Development & Materials
Beyond direct alkylation, 5-bromo-4-methyl-1-pentene is a premier precursor for Grignard reagent formation . The resulting organomagnesium species is highly nucleophilic and can be reacted with various electrophilic scaffolds (aldehydes, ketones, or Weinreb amides) to build complex molecular architectures .
Logical pathway for Grignard reagent formation and downstream alkylation.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with built-in validation steps.
Protocol A: Synthesis via Appel Reaction
Preparation: Charge a flame-dried round-bottom flask with 2-methyl-4-penten-1-ol (1.0 equiv) and triphenylphosphine (PPh
3
, 1.2 equiv) in anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive bromotriphenylphosphonium intermediate.
Activation: Cool the mixture to 0 °C using an ice bath. Add carbon tetrabromide (CBr
4
, 1.1 equiv) portion-wise.
Causality: The formation of the active intermediate is exothermic. Cooling prevents thermal degradation and preserves the terminal alkene.
Reaction: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 9:1). Stain with KMnO
4
. The successful conversion is validated by the disappearance of the polar alcohol spot and the emergence of a high-R
f
spot (the non-polar bromide) that rapidly decolorizes the KMnO
4
stain due to the alkene.
Isolation: Concentrate the solvent and purify via a silica gel plug using pure hexanes to precipitate and remove triphenylphosphine oxide (TPPO).
Self-Validation (Final): Perform GC-MS analysis. The product must display a characteristic isotopic doublet at m/z 162 and 164 (1:1 ratio), confirming the presence of the bromine atom.
Protocol B: Grignard Formation & Titration
Initiation: In a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.5 equiv) and a single crystal of iodine (I
2
).
Causality: Iodine reacts chemically with the passivation layer (MgO) on the magnesium surface, exposing active Mg(0) necessary for oxidative addition.
Addition: Add 10% of the total volume of 5-bromo-4-methyl-1-pentene dissolved in anhydrous THF.
Causality: THF is crucial as its oxygen lone pairs coordinate to and stabilize the resulting organomagnesium species. High initial concentration localized over the Mg surface is required to kickstart the reaction.
Propagation: Once the brown iodine color fades and localized reflux is observed (confirming initiation), add the remaining bromide dropwise over 30 minutes. Reflux for an additional 1 hour.
Self-Validation (Titration): The physical disappearance of the Mg turnings and a shift to a grayish-brown solution indicates success. To validate the exact concentration before downstream alkylation, perform a Gilman titration using salicylaldehyde phenylhydrazone. The color shift from yellow to orange precisely quantifies the molarity of the active Grignard reagent, preventing stoichiometric failures in subsequent steps.
References
Molport. "Commercially Available Building Blocks: 5-bromo-4-methylpent-1-ene". Available at:[Link]
Comparative
A Comparative Guide to the Synthesis of 5-Bromo-4-methyl-1-pentene: A Cost-Benefit Analysis
In the landscape of synthetic organic chemistry, the efficient construction of bifunctional molecules is paramount for the development of novel pharmaceuticals and advanced materials. 5-Bromo-4-methyl-1-pentene, a substi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of synthetic organic chemistry, the efficient construction of bifunctional molecules is paramount for the development of novel pharmaceuticals and advanced materials. 5-Bromo-4-methyl-1-pentene, a substituted haloalkene, represents a versatile building block possessing both a nucleophile-susceptible primary bromide and a terminal alkene ripe for various addition and polymerization chemistries. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this target molecule, designed for researchers, chemists, and process development professionals.
The analysis moves beyond a simple recitation of steps, delving into the mechanistic rationale behind each transformation and offering a pragmatic assessment of cost, efficiency, and safety. The protocols described herein are built upon well-established, reliable chemical transformations, ensuring a high degree of reproducibility.
Method 1: Convergent Synthesis via Grignard Reaction and Epoxide Opening
This three-step approach is predicated on the strategic formation of the carbon skeleton through a Grignard reaction with an epoxide, followed by a standard bromination. This route is notable for its convergency, rapidly assembling the core structure.
Reaction Scheme
Caption: Workflow for Method 1: Grignard-Epoxide Approach.
Mechanistic & Strategic Rationale
The cornerstone of this method is the nucleophilic ring-opening of 2-methyloxirane (propylene oxide) by allylmagnesium bromide. Grignard reagents are potent nucleophiles and strong bases, readily attacking the electrophilic carbons of an epoxide ring.[1][2] The attack preferentially occurs at the less sterically hindered carbon of the epoxide, a key consideration for regioselectivity. In the case of 2-methyloxirane, this ensures the formation of the desired primary alcohol intermediate, 2-methyl-4-penten-1-ol.
The final step involves the conversion of the primary alcohol to the target alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding via an SN2 mechanism that is highly efficient for primary alcohols.[3][4]
Detailed Experimental Protocol
Step 1: Preparation of Allylmagnesium Bromide
All glassware must be flame-dried under vacuum and the reaction conducted under an inert atmosphere (Nitrogen or Argon).
To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).
Add a small crystal of iodine to activate the magnesium surface.[5]
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
Dissolve allyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.
Add a small portion of the allyl bromide solution to initiate the reaction, evidenced by heat evolution and disappearance of the iodine color.
Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step.
Step 2: Synthesis of 2-Methyl-4-penten-1-ol
Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.
Dissolve 2-methyloxirane (1.0 eq) in anhydrous THF and add it to the dropping funnel.
Add the epoxide solution dropwise to the stirred Grignard reagent at 0 °C.
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Purification can be achieved by vacuum distillation.
Step 3: Synthesis of 5-Bromo-4-methyl-1-pentene
Under an inert atmosphere, dissolve the purified 2-methyl-4-penten-1-ol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Carefully pour the reaction mixture over ice water and separate the organic layer.
Extract the aqueous layer with diethyl ether (2x).
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure. The final product can be purified by vacuum distillation.[6]
Cost-Benefit Analysis: Method 1
Factor
Analysis
Cost
Starting materials (allyl bromide, magnesium, 2-methyloxirane, PBr₃) are commodity chemicals, making this route economically viable.
Yield & Efficiency
This is a highly convergent 3-step synthesis. Each step is generally high-yielding, leading to a good overall yield.
Safety & Handling
Requires strict anhydrous and inert atmosphere techniques for the Grignard reaction.[7] PBr₃ is corrosive and reacts violently with water. Careful handling is essential.
Scalability
The Grignard reaction is exothermic and requires careful temperature control, which can be a challenge on a large scale. However, it is a standard industrial reaction.
Advantages
Short and efficient route. Readily available and inexpensive starting materials.
Disadvantages
High sensitivity to moisture and air. Requires specialized inert atmosphere equipment. Exothermic nature requires careful control.
Method 2: Linear Synthesis via Malonic Ester Alkylation
This classic approach builds the carbon backbone in a stepwise fashion using malonic ester chemistry, followed by functional group manipulations to arrive at the target molecule. While longer, it relies on robust and predictable reactions.
Reaction Scheme
Caption: Workflow for Method 2: Malonic Ester Synthesis Approach.
Mechanistic & Strategic Rationale
The synthesis begins with the deprotonation of diethyl methylmalonate using a strong base like sodium ethoxide to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with allyl bromide to construct the initial carbon skeleton. The subsequent saponification of the esters, followed by acidification and heating, leads to decarboxylation, yielding 2-methyl-4-pentenoic acid.
The carboxylic acid is then reduced to the primary alcohol, 2-methyl-4-penten-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This intermediate is identical to the one produced in Method 1. The final bromination step proceeds as previously described.
Detailed Experimental Protocol
Steps 1 & 2: Synthesis of Diethyl allylmethylmalonate
In a flask equipped with a reflux condenser, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare sodium ethoxide.
To the cooled solution, add diethyl methylmalonate (1.0 eq) dropwise.
Stir for 30 minutes, then add allyl bromide (1.05 eq) dropwise at a rate to maintain a gentle reflux.
After the addition, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
Cool the mixture, filter off the sodium bromide precipitate, and remove ethanol under reduced pressure. The crude product can be purified by distillation.
Step 3: Synthesis of 2-Methyl-4-pentenoic acid
Reflux the crude diethyl allylmethylmalonate with an excess of aqueous sodium hydroxide solution for 4 hours to saponify the esters.
Cool the solution and carefully acidify with concentrated HCl until the pH is ~1.
Heat the acidified mixture to induce decarboxylation, which is typically observed by the evolution of CO₂ gas.
After gas evolution ceases, cool the mixture and extract the product with diethyl ether (3x).
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the carboxylic acid.
Step 4: Synthesis of 2-Methyl-4-penten-1-ol
Under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (0.5 eq) in anhydrous THF in a flask cooled to 0 °C.
Dissolve the 2-methyl-4-pentenoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting granular precipitate and wash thoroughly with THF.
Concentrate the filtrate to yield the crude alcohol, which can be purified by distillation.
Step 5: Synthesis of 5-Bromo-4-methyl-1-pentene
This step is identical to Step 3 in Method 1.
Cost-Benefit Analysis: Method 2
Factor
Analysis
Cost
Diethyl methylmalonate is more expensive than the basic starting materials in Method 1. The use of LiAlH₄ also adds significant cost.
Yield & Efficiency
This is a longer, 5-step linear synthesis. Even with good yields for each step, the overall yield will likely be lower than the more convergent Method 1.
Safety & Handling
Avoids the use of Grignard reagents, reducing moisture sensitivity in the initial steps. However, LiAlH₄ is pyrophoric and reacts violently with water, requiring expert handling and specific quenching procedures.
Scalability
The use of LiAlH₄ on a large scale presents significant safety challenges and is often avoided in industrial processes in favor of alternative reducing agents.
Advantages
Relies on robust, well-understood reactions. Less sensitive to atmospheric moisture in the initial C-C bond-forming step compared to the Grignard method.
Disadvantages
Lower overall yield due to the number of steps. Higher cost of reagents. Significant safety hazards associated with LiAlH₄.
Comparative Summary and Recommendation
Feature
Method 1: Grignard-Epoxide
Method 2: Malonic Ester
Number of Steps
3
5
Overall Yield
Higher (more convergent)
Lower (more linear)
Reagent Cost
Lower
Higher
Key Reagents
Mg, PBr₃
NaOEt, LiAlH₄, PBr₃
Primary Hazard
Moisture-sensitive Grignard, PBr₃
Pyrophoric LiAlH₄, PBr₃
Scalability
Moderate
Challenging due to LiAlH₄
Conclusion
For the laboratory-scale synthesis of 5-bromo-4-methyl-1-pentene, Method 1 (Grignard-Epoxide Approach) emerges as the superior strategy. Its high degree of convergency translates to fewer steps, a higher anticipated overall yield, and lower reagent costs. While it necessitates careful control of anhydrous and inert conditions, these are standard practices in modern synthetic labs.
Method 2 (Malonic Ester Synthesis) , while a classic and reliable route, is disadvantaged by its length and the associated cumulative yield loss. The higher cost and significant safety concerns related to the large-scale use of lithium aluminum hydride make it less attractive for both academic and process development settings. Therefore, for researchers seeking an efficient and economical route to 5-bromo-4-methyl-1-pentene, the Grignard-epoxide pathway is the recommended course of action.
References
Vertex AI Search. (n.d.). Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene.
University of Michigan. (n.d.). Grignard Reaction.
South African Journal of Chemistry. (1998). The synthesis of 1-pentene oligomers. 51(1).
Guidechem. (2023, February 19). What is 5-Bromo-1-pentene and how is it used in the chemical industry?
ChemicalBook. (2025, April 25). A new method for synthesizing 5-Bromo-1-pentene.
Benchchem. (n.d.).
West Virginia University. (n.d.). The Grignard Reaction.
Benchchem. (n.d.). Grignard Reaction Protocols for 5-Bromopentanal: A Comprehensive Guide for Researchers.
GuideChem. (2021, October 27). What is 5-Bromo-1-pentene and how is it prepared?
Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism.
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
University of Pittsburgh. (2007, February 12). The Wittig Reaction.
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
Alfa Chemistry. (n.d.). Wittig Reaction.
Wikipedia. (n.d.). Grignard reagent.
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
PubChem. (n.d.). CID 119097828 | C6H10Br2.
Chemical Synthesis Database. (2025, May 20). 5-bromo-4-methoxypent-1-ene.
Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
Hoffman Fine Chemicals. (n.d.). CAS 89490-02-8 | 5-Bromo-4-methylpent-1-ene.
The Royal Society of Chemistry. (n.d.). Transfer and Amplification of Cyanostilbene Molecular Function to Advanced Flexible Optical Paints through Self-Crosslinkable Side-Chain Liquid Crystal Polysiloxanes.
Sigma-Aldrich. (n.d.). 5-Bromo-1-pentene 95.
RSC Advances. (n.d.). Thiophene-S,S-dioxidized indophenine (IDTO) as a new class of n-type organic semiconductors for solution-processed thin film transistors.
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Pentene, 5-bromo-4-methyl-
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 1-Pentene, 5-bromo-4-methyl-. As a chemical intermediate, its proper handling is param...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 1-Pentene, 5-bromo-4-methyl-. As a chemical intermediate, its proper handling is paramount to ensuring both experimental integrity and, more importantly, personal safety. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of proactive safety and deep operational trust.
Hazard Profile Analysis: Understanding the "Why"
1-Pentene, 5-bromo-4-methyl- (CAS No. 89490-02-8) is a halogenated hydrocarbon that presents a multi-faceted risk profile.[1][2][3][4] A thorough understanding of its specific hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classifications dictate the minimum required safety measures.
Hazard Classification
GHS Category
Signal Word
Hazard Statement
Implication for Handling
Flammable Liquid
Category 3
Warning
H226: Flammable liquid and vapor
Requires strict control of ignition sources, use of non-sparking tools, and proper grounding of equipment.[3][4][5][6]
Skin Irritation
Category 2
Warning
H315: Causes skin irritation
Demands robust hand and body protection to prevent direct contact.[4][5][6]
Serious Eye Irritation
Category 2A
Warning
H319: Causes serious eye irritation
Mandates the use of tightly-sealed chemical goggles at all times.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)
Category 3
Warning
H335/H336: May cause respiratory irritation or drowsiness and dizziness
Necessitates handling in a well-ventilated area, preferably a chemical fume hood, and may require respiratory protection.[4][5][6]
These classifications are not theoretical; they represent real-world risks. A flammable liquid can generate vapors that travel to an ignition source and flash back[6]. Skin or eye contact can lead to immediate and potentially severe irritation[6][7]. Inhalation of vapors can irritate the respiratory system and impair coordination[6][7].
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. Its effectiveness depends on the implementation of engineering and administrative controls.
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood. This contains vapors at the source, providing the primary layer of respiratory protection.[3][8] Ventilation systems must be explosion-proof.[5][6][7]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. This includes clear protocols for handling, storage, and waste disposal. Ensure all personnel are trained on the specific hazards and procedures.[9]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and informed by the chemical's properties.
Eye and Face Protection
Direct contact with even a small amount of 1-Pentene, 5-bromo-4-methyl- can cause serious eye irritation.[3][6]
Minimum Requirement: Tightly-fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5][8]
Enhanced Protection: When there is a risk of splashing (e.g., during transfers of larger volumes), a full-face shield should be worn in addition to chemical goggles.[7]
Contact Lenses: Contact lenses should not be worn when handling this chemical, as they can absorb and concentrate vapors and interfere with emergency eye-washing procedures.[3][9]
Hand Protection: A Critical Decision for Halogenated Hydrocarbons
Choosing the correct gloves is arguably the most critical PPE decision for this compound. As a halogenated hydrocarbon, it can aggressively attack and permeate many common glove materials.[1][2][10] Nitrile, a common laboratory glove, offers some protection but can be vulnerable to degradation and rapid permeation by this class of chemicals.[3][10]
Glove Selection & Use Protocol:
Consult Manufacturer Data: Always consult the glove manufacturer’s specific chemical resistance chart for data on halogenated hydrocarbons. Do not rely on general charts alone.
Material Selection: While neoprene or nitrile rubber gloves are suggested, consider using a glove with a higher level of protection, such as Viton™ or a multi-layered laminate (e.g., Silver Shield®), especially for prolonged handling or immersion.[3][11][12]
Inspect Before Use: Before every use, visually inspect gloves for any signs of degradation, discoloration, swelling, or punctures.[5][6][8]
Double Gloving: For added protection, consider wearing two pairs of gloves. This can provide a temporary barrier if the outer glove is breached.
Minimize Contact Time: Change gloves frequently and immediately after known contact. Do not wait for a visible sign of breakthrough.
Suitable for incidental contact only; prone to swelling and degradation.[2][10][12]
Neoprene
Good
A viable option offering better resistance than nitrile for this chemical class.[3][11]
Butyl Rubber
Poor to Fair
Does not perform well with many halogenated solvents.[11][12]
Viton™ (Fluorocarbon)
Excellent
High resistance to halogenated and aromatic hydrocarbons; often the preferred choice but can be costly and less dexterous.[11][12]
Silver Shield®/4H® (Laminate)
Excellent
High general resistance to a very broad range of chemicals. Can be stiff and is often used as an outer glove.[12]
Body Protection
To prevent skin contact from splashes or spills, appropriate body protection is essential.
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
Chemical-Resistant Apron: For larger quantities or tasks with a higher splash potential, wear a chemical-resistant apron over the lab coat.[7]
Full Coverage: Ensure legs and feet are fully covered. Wear long pants and closed-toe, chemical-resistant footwear.[9]
Impervious Clothing: All protective clothing should be impervious to the chemical.[5][8]
Respiratory Protection
While engineering controls (fume hood) are the primary means of respiratory safety, additional protection may be necessary.
When to Use: A respirator is required if work must be performed outside of a fume hood, if ventilation is inadequate, or during a large spill response.[3][8]
Respirator Type: Use a NIOSH-certified air-purifying respirator with organic vapor (black cartridge) cartridges.[3]
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. A qualitative or quantitative fit test is mandatory before use.
Procedural Guidance & Workflows
Visualizing the workflow reinforces the sequence of operations and critical safety checkpoints.
Safe Handling & PPE Workflow
This diagram outlines the logical flow from task assessment to the completion of work, embedding PPE selection and safety checks throughout the process.
Caption: Workflow for Safe Handling of 1-Pentene, 5-bromo-4-methyl-.
Emergency Protocol: Spill Response Logic
In the event of a spill, a clear, logical response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Response:
ALERT: Immediately alert personnel in the vicinity.
EVACUATE: If the spill is large, uncontrolled, or you feel unwell, evacuate the area immediately.[5][7][8]
IGNITION: Remove all sources of ignition.[5][7][8]
VENTILATE: Increase ventilation to the area, if safe to do so.
ASSESS: From a safe distance, assess the size of the spill and whether you are trained and equipped to handle it.
CONTAIN (if safe): For small, manageable spills, and only if you are trained:
Don appropriate PPE, including respiratory protection.
Contain the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[7][9]
Use only non-sparking tools to collect the absorbed material.[6][7][9]
Place the material into a labeled, sealed container for hazardous waste disposal.[7]
REPORT: Report the incident to your Environmental Health & Safety (EHS) department.
Caption: Decision logic for responding to a chemical spill.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
Decontamination: All contaminated clothing should be removed immediately and laundered separately before reuse.[9] Work surfaces should be thoroughly decontaminated after use.
Waste Disposal: All contaminated materials, including used gloves, absorbent materials, and empty containers, are considered hazardous waste.[7] Empty containers may retain flammable and explosive vapors and must be handled with care.[3][6][9] Dispose of all waste in clearly labeled, sealed containers according to local, state, and federal regulations.[3][6] Do not empty into drains or sewer systems.[3][7]
References
Resistance of Chemicals to Common Glove Materials. Eckerd College Academics. [Link]
Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]
Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry. [Link]
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
Gloves - Tables of Properties and Resistances. University of Illinois Urbana-Champaign. [Link]
5-BROMO-1-PENTENE, 95% Safety Data Sheet. Gelest, Inc. [Link]
5-bromo-4-methylpent-1-ene — Chemical Substance Information. NextSDS. [Link]